4-(Dimethylamino)butan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165645. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-7(2)5-3-4-6-8/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTOLMMTYSGTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158052 | |
| Record name | 4-(Dimethylamino)butan-1-ol | |
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Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13330-96-6 | |
| Record name | 4-(Dimethylamino)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13330-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-(Dimethylamino)butan-1-ol | |
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| Record name | 13330-96-6 | |
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| Record name | 4-(Dimethylamino)butan-1-ol | |
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| Record name | 4-(dimethylamino)butan-1-ol | |
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Foundational & Exploratory
4-(Dimethylamino)butan-1-ol chemical properties and structure
An In-depth Technical Guide to 4-(Dimethylamino)butan-1-ol: Chemical Properties, Structure, and Applications
Introduction
This compound is an organic compound featuring both an amine and an alcohol functional group. This bifunctionality makes it a valuable intermediate in various chemical syntheses, particularly in the production of pharmaceuticals and other fine chemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical methodologies for researchers, scientists, and professionals in drug development.
Chemical Structure
This compound consists of a four-carbon butane chain. A hydroxyl (-OH) group is attached to the first carbon atom (C1), making it a primary alcohol. A dimethylamino (-N(CH₃)₂) group is attached to the fourth carbon atom (C4), classifying it as a tertiary amine.
Key Structural Features:
-
Tertiary Amine Group: The nitrogen atom is bonded to two methyl groups and one carbon of the butyl chain. This group imparts basic properties to the molecule.
-
Primary Alcohol Group: The hydroxyl group is attached to a terminal carbon atom. This group can undergo typical alcohol reactions such as oxidation and esterification.
-
Flexible Butyl Chain: The four-carbon chain provides a flexible spacer between the two functional groups.
The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom) influences its physical properties, such as its solubility.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [3][4][5] |
| Molecular Weight | 117.19 g/mol | [3][6] |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 13330-96-6 | [3][4][5] |
| Melting Point | -30 °C | [4][5] |
| Boiling Point | 147 °C | [4][5] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Pungent | [4][5] |
| Solubility | Soluble in water and most organic solvents. | [4][5] |
| InChI Key | QCTOLMMTYSGTDA-UHFFFAOYSA-N | [3][6] |
| SMILES | CN(C)CCCCO | [6] |
Synthesis
A common method for the preparation of this compound is through the reaction of 1,4-butanediol with dimethylamine.[4][5]
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-butanediol
-
Dimethylamine
-
Reaction flask equipped with a stirrer, heating mantle, and condenser
-
Distillation apparatus
Procedure:
-
Charge the reaction flask with 1,4-butanediol.
-
Gradually add dimethylamine to the 1,4-butanediol with continuous stirring.
-
Heat the reaction mixture while ensuring thorough mixing.
-
After the reaction is complete, subject the mixture to steam distillation.
-
Rectify the distillate to obtain the pure this compound product.[4][5]
Spectroscopic and Chromatographic Analysis
The identity and purity of this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the methyl groups on the nitrogen, the methylene groups of the butyl chain, and the proton of the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct peaks for the different carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.
-
C-H stretching vibrations in the 2800-3000 cm⁻¹ region.
-
C-N stretching around 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 117.19 g/mol .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can be employed to assess the purity of this compound. A suitable method would involve a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic acid for MS compatibility.[7]
Experimental Protocol: General Analytical Workflow
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Spectroscopic Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Obtain an IR spectrum.
-
Perform mass spectrometry to confirm the molecular weight.
-
-
Chromatographic Analysis:
-
Inject the sample into an HPLC system to determine purity and identify any impurities.
-
Applications
This compound is primarily used as a chemical intermediate in organic synthesis.[2] Its bifunctional nature allows it to be a versatile building block for the synthesis of more complex molecules, including:
-
Pharmaceuticals: It can be a precursor in the synthesis of various active pharmaceutical ingredients.
-
Surfactants and Emulsifiers: The amino alcohol structure is useful in creating emulsifying agents.[2]
-
Corrosion Inhibitors: Amino alcohols are used to maintain alkalinity in boiling water systems to prevent corrosion.[2]
-
Coating Applications: It can be used in polymer applications to improve the solubility of other components and act as a pigment dispersant.[2]
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][8] It is also a combustible liquid.[9]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield when handling this chemical.[4][5][8]
-
Ventilation: Use in a well-ventilated area to avoid inhaling vapors.[4][5]
-
Handling: Avoid contact with skin and eyes.[4][5] In case of contact, immediately flush the affected area with plenty of water.[8]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[9]
Conclusion
This compound is a valuable bifunctional molecule with applications as a chemical intermediate in various fields, notably in the synthesis of pharmaceuticals. A thorough understanding of its chemical and physical properties, as well as appropriate handling procedures, is essential for its safe and effective use in research and development. The synthetic and analytical methods outlined in this guide provide a framework for the preparation and characterization of this important compound.
References
- 1. 4-Dimethylamino-1-butanol [myskinrecipes.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 4-(二甲氨基)-1-丁醇 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 4-(Dimethylamino)butan-1-ol from 4-Chlorobutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(dimethylamino)butan-1-ol, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the nucleophilic substitution reaction between 4-chlorobutan-1-ol and dimethylamine. This guide presents key physicochemical data, a detailed experimental protocol, and a process workflow to facilitate understanding and replication of this important chemical transformation.
Physicochemical Properties of Reactants and Product
A thorough understanding of the physical and chemical properties of the materials involved is crucial for successful synthesis, purification, and handling. The following tables summarize key data for the starting material, reagent, and the final product.
| Compound | 4-Chlorobutan-1-ol |
| Molecular Formula | C₄H₉ClO |
| Molecular Weight | 108.57 g/mol |
| CAS Number | 928-51-8 |
| Appearance | Clear, colorless liquid |
| Boiling Point | 84-85 °C at 16 mmHg |
| Density | 1.088 g/mL at 25 °C |
| Solubility | Soluble in methanol, chloroform, and dimethyl sulfoxide. |
| Compound | Dimethylamine |
| Molecular Formula | C₂H₇N |
| Molecular Weight | 45.08 g/mol |
| CAS Number | 124-40-3 |
| Appearance | Colorless, flammable gas (commonly supplied as a solution in water, ethanol, or THF) |
| Boiling Point | 7 °C (as a gas) |
| Density | 0.680 g/mL (liquid at boiling point) |
| Solubility | Very soluble in water, soluble in ethanol and ether. |
| Compound | This compound |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| CAS Number | 13330-96-6 |
| Appearance | Not determined (likely a liquid) |
| Boiling Point | 188 °C |
| Density | 0.88 g/cm³ |
| Solubility | Not determined |
Synthesis Pathway and Mechanism
The synthesis of this compound from 4-chlorobutan-1-ol is a classic example of a nucleophilic substitution reaction. In this process, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electron-deficient carbon atom bonded to the chlorine atom in 4-chlorobutan-1-ol. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base or with an excess of dimethylamine to neutralize the hydrochloric acid formed as a byproduct.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is a generalized procedure based on established methods for the aminolysis of alkyl halides. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired outcomes.
Materials and Reagents:
-
4-Chlorobutan-1-ol
-
Aqueous dimethylamine solution (e.g., 40%)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chlorobutan-1-ol and an excess of aqueous dimethylamine solution. A molar ratio of 1:2 to 1:5 (4-chlorobutan-1-ol to dimethylamine) is recommended.
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 60-80°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: A step-by-step workflow for the synthesis and purification.
Safety Considerations
-
4-Chlorobutan-1-ol: This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Dimethylamine: This is a flammable and corrosive substance. The aqueous solution is basic and can cause severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate PPE.
-
General Precautions: All chemical manipulations should be performed by trained personnel in a laboratory setting with adequate safety measures in place.
This technical guide provides a foundational understanding of the synthesis of this compound from 4-chlorobutan-1-ol. For further in-depth information, researchers are encouraged to consult relevant patents and scientific literature.
Spectroscopic Profile of 4-(Dimethylamino)butan-1-ol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Dimethylamino)butan-1-ol, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₅NO
-
Chemical Structure: (CH₃)₂NCH₂CH₂CH₂CH₂OH[2]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Triplet | 2H | -CH₂-OH |
| ~2.2 | Triplet | 2H | -N-CH₂- |
| ~2.2 | Singlet | 6H | -N(CH₃)₂ |
| ~1.5 | Multiplet | 4H | -CH₂-CH₂- |
| ~3.0 (broad) | Singlet | 1H | -OH |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~62 | -CH₂-OH |
| ~60 | -N-CH₂- |
| ~45 | -N(CH₃)₂ |
| ~30 | -CH₂- |
| ~25 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and amine functional groups.
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 (broad) | Strong | O-H stretch (alcohol) |
| 2930-2960 | Strong | C-H stretch (alkane) |
| 2770-2820 | Medium | C-H stretch (N-CH₃) |
| 1450-1480 | Medium | C-H bend (alkane) |
| 1050-1150 | Strong | C-O stretch (primary alcohol) |
| 1030-1230 | Medium | C-N stretch (tertiary amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions.
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Abundance | Assignment |
| 117 | Moderate | [M]⁺ (Molecular Ion) |
| 100 | Moderate | [M - OH]⁺ |
| 58 | High | [CH₂=N(CH₃)₂]⁺ (Base Peak) |
| 45 | Moderate | [CH₂CH₂OH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), in a 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20, is used.[1]
-
¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data is processed using Fourier transformation, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, the IR spectrum of this compound can be obtained neat (undiluted) using a capillary cell.[1] A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which aids in structure confirmation.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
The Versatility of 4-(Dimethylamino)butan-1-ol: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
4-(Dimethylamino)butan-1-ol is a valuable bifunctional building block in organic synthesis, offering both a nucleophilic hydroxyl group and a tertiary amine. This unique combination allows for its incorporation into a diverse range of molecular scaffolds, making it a key intermediate in the development of novel pharmaceuticals and specialty chemicals. This technical guide provides an in-depth overview of its chemical properties, key synthetic transformations, and potential applications, with a focus on experimental details and data.
Physicochemical Properties
This compound is a colorless liquid with a characteristic amine-like odor. Its physical and chemical properties are summarized in the table below, providing essential data for reaction planning and execution.
| Property | Value |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| Boiling Point | 188 °C |
| Density | 0.88 g/mL |
| CAS Number | 13330-96-6 |
Core Synthetic Applications
The reactivity of this compound is centered around its two functional groups: the primary alcohol and the tertiary amine. These sites allow for two primary classes of reactions: esterification of the hydroxyl group and quaternization of the dimethylamino group.
Esterification: Synthesis of 4-(Dimethylamino)butyl Esters
The hydroxyl group of this compound can be readily esterified with a variety of acylating agents, such as acid chlorides and anhydrides, to introduce a wide range of functionalities. A common example is the synthesis of 4-(dimethylamino)butyl benzoate.
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(dimethylamino)butyl benzoate.
| Data Type | Predicted Values |
| Yield | >80% (Typical for this type of reaction) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0 (d, 2H, Ar-H), 7.5 (t, 1H, Ar-H), 7.4 (t, 2H, Ar-H), 4.3 (t, 2H, -OCH₂-), 2.3 (t, 2H, -NCH₂-), 2.2 (s, 6H, -N(CH₃)₂), 1.8 (m, 2H, -CH₂-), 1.6 (m, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.7 (C=O), 132.8 (Ar-C), 130.5 (Ar-C), 129.5 (Ar-CH), 128.3 (Ar-CH), 64.5 (-OCH₂-), 59.0 (-NCH₂-), 45.4 (-N(CH₃)₂), 26.5 (-CH₂-), 24.0 (-CH₂-) |
| IR (thin film) | ν (cm⁻¹): ~2950 (C-H), ~1720 (C=O, ester), ~1270 (C-O) |
| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₃H₂₀NO₂⁺: 222.1489, found: 222.1491 |
Quaternization: Synthesis of N,N-Dimethyl-N-(4-hydroxybutyl)alkane-1-aminium Halides
The tertiary amine functionality of this compound can be readily alkylated to form quaternary ammonium salts (QAS). These compounds are of significant interest due to their wide range of biological activities, particularly as antimicrobial agents.[2][3] The synthesis is typically a straightforward Sₙ2 reaction with an alkyl halide, often referred to as the Menschutkin reaction.
Materials:
-
This compound
-
1-Bromododecane
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and 1-bromododecane (1.0-1.2 eq.) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid or oil with a non-polar solvent, such as diethyl ether or hexanes, to remove any unreacted alkyl halide.
-
Dry the purified product under vacuum.
Specific data for the dodecyl derivative is not available, however, a similar synthesis of N,N-dimethyl–N-cetyl–N-(2-hydroxybutyl)ammonium Bromide reported a yield of 80%.[2] Spectroscopic data can be predicted based on the starting material and the alkylating agent.
| Data Type | Predicted Values |
| Yield | ~80% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.6 (t, 2H, -CH₂OH), 3.4 (m, 2H, -N⁺CH₂-), 3.3 (m, 2H, -N⁺CH₂- alkyl), 3.1 (s, 6H, -N⁺(CH₃)₂), 1.8 (m, 2H, -CH₂-), 1.7 (m, 2H, -CH₂-), 1.2-1.4 (m, 18H, alkyl chain), 0.9 (t, 3H, alkyl chain -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 65.0 (-N⁺CH₂-), 62.0 (-CH₂OH), 51.0 (-N⁺(CH₃)₂), 31.9-22.7 (alkyl chain), 29.0 (-CH₂-), 22.0 (-CH₂-), 14.1 (alkyl chain -CH₃) |
| IR (thin film) | ν (cm⁻¹): ~3350 (O-H, broad), ~2920 & 2850 (C-H) |
| MS (ESI+) | m/z: [M]⁺ calculated for C₁₈H₄₀NO⁺: 286.3104 |
Biological Activity of Derivatives
Quaternary ammonium salts derived from this compound are expected to exhibit significant antimicrobial activity. The biological efficacy of QAS is known to be dependent on the length of the N-alkyl chain.[3][4] Generally, a "cut-off" effect is observed, where the antimicrobial activity increases with chain length up to an optimal point (typically C12-C16) and then decreases.[3]
Antimicrobial Activity (Predicted)
Based on studies of similar N-alkyl-N,N-dimethylamine oxides and other QAS, the N,N-dimethyl-N-(4-hydroxybutyl)alkylammonium halides are predicted to be effective against a range of microorganisms.
| Organism | Predicted MIC (µg/mL) for C12-C16 derivatives |
| Staphylococcus aureus (Gram-positive) | 1 - 10 |
| Escherichia coli (Gram-negative) | 5 - 50 |
| Candida albicans (Fungus) | 10 - 100 |
Note: MIC (Minimum Inhibitory Concentration) values are estimates based on analogous compounds and would require experimental verification.
The mechanism of antimicrobial action for QAS is generally understood to involve the disruption of the microbial cell membrane. The positively charged quaternary ammonium headgroup interacts with the negatively charged components of the cell membrane, while the hydrophobic alkyl tail penetrates the lipid bilayer, leading to loss of membrane integrity and cell death. No specific signaling pathways are typically associated with this direct membrane disruption mechanism.
Experimental and Logical Workflows
The synthesis and evaluation of derivatives from this compound follow a logical progression.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a variety of organic molecules. Its dual functionality allows for straightforward esterification and quaternization reactions, leading to the formation of compounds with potential applications in medicinal chemistry, particularly in the development of novel antimicrobial agents. The experimental protocols and predictive data provided in this guide serve as a foundation for researchers to explore the full potential of this readily accessible starting material. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of new therapeutic agents.
References
An In-depth Technical Guide on the Potential Applications of 4-(Dimethylamino)butan-1-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Dimethylamino)butan-1-ol is a bifunctional molecule featuring a tertiary amine and a primary alcohol, making it a versatile building block in synthetic chemistry. While direct therapeutic applications of this specific compound are not extensively documented, its structural motifs—the tertiary amine and the flexible butyl chain—are present in a variety of pharmacologically active agents. This technical guide explores the potential of this compound as a valuable fragment and synthon in drug discovery. By analyzing structurally related compounds and established synthetic methodologies, this document outlines plausible applications in medicinal chemistry, with a focus on the development of novel cholinergic and antihistaminic agents. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are provided to facilitate further research and development in this promising area.
Introduction
This compound, with the molecular formula C₆H₁₅NO (PubChem CID: 83350), is a chemical entity whose value in medicinal chemistry lies in its potential as a structural fragment. Its architecture, comprising a terminal N,N-dimethylamino group and a primary alcohol separated by a four-carbon linker, offers two key functional handles for chemical modification. The tertiary amine provides a basic center that can be critical for forming salt bridges with biological targets and can significantly influence a molecule's pharmacokinetic profile, including solubility and cell permeability. The primary alcohol is a versatile functional group that can be readily converted into ethers, esters, or good leaving groups for nucleophilic substitution reactions.
This guide will explore the prospective uses of this compound as a scaffold, drawing parallels from existing drugs that contain the N,N-dimethylalkylamine moiety. The primary focus will be on its potential in synthesizing compounds targeting the cholinergic and histaminergic systems, supported by detailed synthetic schemes and protocols for relevant biological assays.
Synthetic Utility of this compound
The principal utility of this compound in medicinal chemistry is as a building block to introduce a dimethylaminobutyl fragment into a larger molecular scaffold. This is typically achieved through O-alkylation of a nucleophile with an activated form of this compound, or N-alkylation using the amine functionality.
A common synthetic strategy involves activating the primary alcohol by converting it to a better leaving group, such as a halide (e.g., chloride, bromide) or a sulfonate ester (e.g., tosylate, mesylate). This activated intermediate can then react with a variety of nucleophiles (e.g., phenols, amines, thiols) to form the desired product. This N-alkylation reaction is a fundamental transformation in the synthesis of many pharmaceuticals and typically proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
Potential Therapeutic Applications
The N,N-dimethylamino group is a well-established pharmacophore found in numerous FDA-approved drugs, where it often contributes to receptor binding and modulates physicochemical properties. Analysis of such compounds suggests two promising therapeutic areas for derivatives of this compound: cholinergic and antihistaminic agents.
The cholinergic system, with acetylcholine (ACh) as the principal neurotransmitter, is a crucial target for treating conditions like Alzheimer's disease, myasthenia gravis, and glaucoma. Cholinergic medications can act as direct agonists at acetylcholine receptors or as indirect agents that inhibit acetylcholinesterase (AChE), the enzyme that degrades ACh. The dimethylamino functionality is a key feature in several AChE inhibitors. By incorporating the this compound moiety, particularly through esterification of the alcohol with carbamic acid derivatives, novel AChE inhibitors could be developed.
A Technical Guide to 4-(Dimethylamino)butan-1-ol as a Precursor for Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary ammonium compounds (QACs) represent a versatile class of molecules characterized by a central, positively charged nitrogen atom bonded to four organic groups.[1] This unique structure imparts amphiphilic properties, enabling a wide range of applications, including roles as antimicrobial agents, surfactants, corrosion inhibitors, and preservatives.[1] In the realm of drug development, QACs are investigated for their potential as antifungal, anticancer, and antiviral agents, as well as cholinesterase inhibitors and muscle relaxants.[1]
A key precursor for synthesizing a subset of these valuable compounds is 4-(Dimethylamino)butan-1-ol. Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, allows for straightforward chemical modification. The tertiary amine group is readily converted into a quaternary ammonium salt through reaction with alkyl halides, a process known as the Menschutkin reaction.[2] This guide provides an in-depth overview of this compound, its physical and chemical properties, detailed protocols for its conversion into QACs, and a discussion of the applications and mechanisms of action of the resulting compounds.
Properties of this compound
This compound is a colorless liquid that serves as a fundamental building block in organic synthesis.[3] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 13330-96-6 | [4] |
| Molecular Formula | C₆H₁₅NO | [4] |
| Molecular Weight | 117.19 g/mol | [4][5] |
| Boiling Point | 188 °C | [5] |
| Density | 0.88 g/cm³ | [5] |
| Refractive Index | 1.4390 - 1.4420 | [5] |
| pKa | 15.13 ± 0.10 (Predicted) | [5] |
| SMILES | CN(C)CCCCO | [4] |
| InChIKey | QCTOLMMTYSGTDA-UHFFFAOYSA-N | [4] |
| Safety | Causes severe skin burns and eye damage (GHS H314) | [4] |
Synthesis of Quaternary Ammonium Compounds
The primary method for converting tertiary amines like this compound into quaternary ammonium salts is the Menschutkin reaction . This reaction is a bimolecular nucleophilic substitution (SN2) where the tertiary amine reacts with an alkyl halide to produce the corresponding quaternary ammonium salt.[2]
The general reaction is as follows: R₃N + R'-X → [R₃NR']⁺X⁻
In the context of this compound, the tertiary amine moiety reacts with an alkyl halide (e.g., an alkyl iodide, bromide, or chloride) to form the desired QAC, retaining the hydroxyl group for potential further functionalization.
General Synthetic Workflow
The conversion process follows a standard workflow from reactants to the purified product. Key considerations include the choice of solvent, reaction temperature, and the nature of the alkyl halide, as these factors significantly influence reaction rate and yield. Polar aprotic solvents are often favored for this reaction.[6]
Caption: General workflow for the synthesis of quaternary ammonium compounds.
Summary of Reaction Conditions
The efficiency of the quaternization reaction is highly dependent on the specific substrates and conditions employed. The table below summarizes various reported methods for analogous reactions, highlighting the impact of different reactants and conditions on the outcome.
| Tertiary Amine Precursor | Alkylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol + 4-Chloro-N,N-dimethylbutan-1-amine HCl | - | K₂CO₃ | DMF | 75 | 12 | - | [7] |
| 2-Methylphenol + 4-Chloro-N,N-dimethylbutan-1-amine HCl | - | NaOH (50% aq.)/TBAB | Toluene | 90 | 10 | - | [7] |
| DMAEMA | 6-Bromohexanoic acid | - | Chloroform | 50-55 | 24 | 68.8 | [2] |
| DMAEMA | 11-Bromoundecanoic acid | - | Chloroform | 50-55 | 24 | 53.2 | [2] |
| 4-pyrrolidino pyridine | Butyl iodide | - | Acetonitrile | ~80 | 24 | - | [6] |
DMAEMA: 2-(Dimethylamino)ethyl methacrylate; TBAB: Tetrabutylammonium bromide. Data for amine precursors other than this compound are included to illustrate common reaction conditions for quaternization.
Experimental Protocols
The following section provides a detailed, generalized methodology for the synthesis of a quaternary ammonium salt from this compound.
Synthesis of [4-hydroxy-N,N-dimethyl-N-alkylbutan-1-aminium] halide
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., 1-iodobutane, benzyl bromide) (1.0 - 1.1 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Diethyl ether or Hexane (for precipitation/washing)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable volume of acetonitrile.
-
To this stirred solution, add the alkyl halide (1.0 - 1.1 eq) at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and allow it to stir under an inert atmosphere (e.g., nitrogen or argon).[6][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is consumed (typically 12-24 hours).[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, collect it by vacuum filtration. If it remains dissolved, add an anti-solvent such as diethyl ether or hexane to induce precipitation.[2]
-
Wash the collected solid product with cold diethyl ether or hexane to remove any unreacted starting materials.[2]
-
Dry the purified quaternary ammonium salt under vacuum to yield the final product.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, FTIR, Mass Spectrometry) to confirm its structure and purity.[2]
Applications and Mechanism of Action
QACs derived from this compound are of significant interest in drug development, primarily for their antimicrobial properties. The effectiveness of QACs is influenced by the length of the alkyl chain attached to the nitrogen atom, which modulates the balance between hydrophilicity and lipophilicity.[1]
Antimicrobial Activity
QACs are broad-spectrum antimicrobial agents effective against a variety of bacteria and fungi.[9][10] Their cationic nature is crucial to their mechanism of action.
Mechanism of Action: The primary mode of antimicrobial action for QACs involves the disruption of the microbial cell membrane.[10][11]
-
Adsorption: The positively charged quaternary nitrogen head group is electrostatically attracted to the negatively charged components of the bacterial cell surface (e.g., teichoic acids in Gram-positive bacteria, phospholipids in Gram-negative bacteria).
-
Penetration: The long, lipophilic alkyl chains penetrate the hydrophobic interior of the cell membrane.[11]
-
Disruption: This penetration disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity.
-
Leakage: The compromised membrane allows for the leakage of essential cytoplasmic contents, such as ions and metabolites, ultimately resulting in cell death.[11]
Caption: Mechanism of antimicrobial action for Quaternary Ammonium Compounds.
Biological Activity Data
The antimicrobial efficacy of QACs is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Test Organism | MIC (mg/mL) | Reference |
| Lead QAC from 2-halopyridine-3-carbonitrile | Staphylococcus aureus ATCC 6538 | 0.05 | [9][10] |
| Lead QAC from 2-halopyridine-3-carbonitrile | Escherichia coli ATCC 25922 | 0.07 | [9][10] |
| Lead QAC from 2-halopyridine-3-carbonitrile | Candida albicans ATCC 10231 | 0.10 | [9][10] |
Other Applications
Beyond direct antimicrobial use, the structural motifs derived from this compound have been explored in other advanced pharmaceutical applications. For instance, quaternary ammonium linkers have been developed for use in antibody-drug conjugates (ADCs) .[12] In this context, the QAC serves to connect a potent cytotoxic drug (payload) to a monoclonal antibody, which targets specific cancer cells. This approach expands the range of possible drug payloads to include those containing tertiary amines.[12]
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of functionalized quaternary ammonium compounds. The straightforward and efficient Menschutkin reaction allows for the generation of a diverse library of QACs by varying the alkylating agent. The resulting compounds have demonstrated significant potential, particularly as potent antimicrobial agents with broad-spectrum activity. Their well-understood mechanism of action, involving the disruption of microbial cell membranes, makes them attractive candidates for further development. For researchers and professionals in drug discovery, the synthetic accessibility and functional tunability of QACs derived from this compound offer a promising platform for creating novel therapeutics and advanced biomaterials.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-DIMETHYLAMINO-1-BUTANOL | 13330-96-6 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 11. Recent Update on Applications of Quaternary Ammonium Silane as an Antibacterial Biomaterial: A Novel Drug Delivery Approach in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Novel Quaternary Ammonium Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-(Dimethylamino)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 4-(Dimethylamino)butan-1-ol, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative data in public literature, this document combines qualitative solubility information with detailed, standardized experimental protocols for its empirical determination. Furthermore, stability characteristics are discussed, drawing inferences from structurally related compounds and established principles of chemical stability testing. This guide is intended to be a valuable resource for laboratory researchers and professionals in drug development, providing the necessary theoretical and practical framework for handling and utilizing this compound effectively.
Introduction
This compound is a bifunctional organic compound featuring a tertiary amine and a primary alcohol. This structure imparts upon it a versatile set of chemical properties, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). An understanding of its solubility in common laboratory solvents is crucial for reaction setup, purification, and formulation. Similarly, knowledge of its stability under various conditions is paramount for ensuring the integrity of the compound during storage and chemical manipulation, as well as for predicting its shelf-life.
This guide aims to consolidate the available information on the solubility and stability of this compound and to provide detailed methodologies for researchers to generate specific quantitative data as needed.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 13330-96-6 | [1] |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 188 °C | |
| Density | 0.88 g/cm³ | |
| pKa (predicted) | ~9.71 (for the amine) | [2] |
Solubility Profile
Qualitative Solubility
Qualitative assessments from various sources indicate that this compound is soluble in water and most common organic solvents.[3] Its amphiphilic nature, possessing both a polar hydroxyl group and a basic dimethylamino group, as well as a nonpolar butyl chain, allows for favorable interactions with a wide range of solvents.
Table 2: Qualitative Solubility of this compound
| Solvent Class | Common Examples | Predicted Solubility |
| Polar Protic | Water, Methanol, Ethanol | Soluble |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble |
| Non-Polar Aprotic | Dichloromethane, Chloroform | Soluble |
| Non-Polar | Toluene, Hexane, Ethyl Acetate | Likely soluble to moderately soluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following "shake-flask" method is recommended. This protocol is a standard and reliable approach for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial). The presence of undissolved solute is essential to ensure saturation.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker bath or magnetic stirrer can be used for this purpose.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has fully sedimented.
-
Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant. It is crucial to avoid aspirating any undissolved solid.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV, GC-FID, or quantitative NMR).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration of analyte in diluted sample × Dilution factor × Volume of original aliquot) / 100
-
Workflow for Solubility Determination:
Stability Profile
Predicted Stability
-
pH Stability: The tertiary amine group makes the molecule basic. In acidic solutions, it will be protonated to form a more stable ammonium salt. The stability of a structurally similar compound, 4-(N,N-dimethylamino)phenol (4-DMAP), was found to be maximal in the pH range of 2.0 to 3.0. This suggests that this compound may also exhibit enhanced stability in mildly acidic conditions. In strongly basic or acidic conditions, degradation may be accelerated.
-
Oxidative Stability: The primary alcohol group can be susceptible to oxidation.[4] Mild oxidizing agents could convert it to the corresponding aldehyde, 4-(dimethylamino)butanal, while stronger oxidizing agents could lead to the formation of 4-(dimethylamino)butanoic acid. The tertiary amine can also be oxidized, potentially to an N-oxide, under specific oxidative conditions.
-
Thermal Stability: The molecule is expected to be reasonably stable at ambient temperatures. At elevated temperatures, degradation is more likely. The primary degradation pathways for amino alcohols at high temperatures can include deamination and dehydration.[5]
-
Photostability: While no specific data is available, compounds with amine functionalities can be susceptible to photodegradation. It is advisable to store the compound protected from light.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.
Methodology:
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or water). This stock solution is then subjected to the following stress conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours). If no degradation is observed, a stronger acid (e.g., 1 M HCl) can be used.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period (e.g., 8 hours). If no degradation is observed, a stronger base (e.g., 1 M NaOH) can be used.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period (e.g., 12 hours).
-
Thermal Degradation: Expose the neat compound to dry heat (e.g., 80°C) for 48 hours. A solution can also be subjected to thermal stress.
-
Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.
At appropriate time points, samples should be withdrawn, neutralized if necessary, diluted, and analyzed by a stability-indicating HPLC method to quantify the amount of remaining this compound and to detect any degradation products.
Workflow for Forced Degradation Study:
Potential Degradation Pathways
Based on the chemical structure of this compound and general degradation mechanisms of amino alcohols, the following degradation pathways can be postulated:
Conclusion
While specific quantitative solubility and stability data for this compound are scarce in the public domain, its physicochemical properties suggest it is a versatile and soluble compound in a wide array of common laboratory solvents. This guide provides robust, standardized protocols for researchers to empirically determine these critical parameters. The stability of the compound is likely influenced by pH, with enhanced stability in mildly acidic conditions, and it may be susceptible to oxidation at the alcohol and amine functionalities. The provided workflows and potential degradation pathways offer a solid foundation for further investigation and for the development of stable formulations and synthetic procedures. For any application in a research or drug development setting, it is imperative that the solubility and stability are confirmed experimentally under the specific conditions of use.
References
- 1. This compound | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-(Dimethylamino)butanal | 104459-70-3 [smolecule.com]
- 3. pschemicals.com [pschemicals.com]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. Thermal study of simple amino-alcohol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety and handling precautions for 4-(Dimethylamino)butan-1-ol in the lab
An In-depth Technical Guide to the Safe Handling of 4-(Dimethylamino)butan-1-ol in the Laboratory
Introduction
This compound (CAS No: 13330-96-6) is an amino alcohol used in various chemical syntheses within research and drug development.[1] Its hazardous properties, primarily its corrosive and flammable nature, necessitate strict adherence to safety protocols to protect laboratory personnel from potential exposure and injury.[1][2] This guide provides comprehensive information on the safe handling, storage, and emergency procedures for this compound, targeted at researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is known to cause severe skin burns and serious eye damage.[1][3] It may also be corrosive to metals and is considered a flammable liquid.[1][2]
Table 1: GHS Hazard Classification
| Category | Code | Description | Pictogram | Signal Word |
|---|---|---|---|---|
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[1][2][3] | GHS05 (Corrosion) | Danger[2][3] |
| Serious Eye Damage | H318 | Causes serious eye damage[1] | ||
| Flammable Liquids | H226 | Flammable liquid and vapor[2] | GHS02 (Flame) |
| Corrosive to Metals | H290 | May be corrosive to metals[1] | | |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H15NO[1][3] |
| Molecular Weight | 117.19 g/mol [3] |
| CAS Number | 13330-96-6[1] |
| Appearance | Colorless to Almost colorless clear liquid[2] |
| Boiling Point | 188 °C[2] |
| Flash Point | 46 °C[2] |
| Specific Gravity | 0.88 (20/20)[2] |
| Refractive Index | 1.44[2] |
| Solubility | Miscible with water[4] |
Note: Specific toxicity data such as LD50 or LC50 values were not available in the referenced safety data sheets.[1]
Safe Handling and Storage Protocols
Handling Procedures
Safe handling is paramount to prevent exposure. The following protocols must be observed:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Avoid Contact: Avoid all personal contact, including the inhalation of mists, vapors, or spray.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1][5] Wash hands and any exposed skin thoroughly after handling.[1]
-
Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources.[5][6] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2][6]
Storage Procedures
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Containers: Store in original, tightly sealed containers.[1][6]
-
Location: Store in a cool, dry, and well-ventilated area, preferably in a designated cabinet for flammable and corrosive materials.[1][6] A storage temperature of <15°C is recommended.[2] The storage area should be locked.[1]
-
Incompatibilities: Store away from incompatible materials such as strong acids and oxidizing agents.[1][4]
-
Inspection: Regularly check containers for physical damage or leaks.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final line of defense against exposure. The diagram below outlines the selection process for necessary PPE when working with this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 4-Dimethylamino-1-butanol | 13330-96-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. media.novol.com [media.novol.com]
- 6. rcilabscan.com [rcilabscan.com]
An In-depth Technical Guide to 4-(Dimethylamino)butan-1-ol as a Core Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Dimethylamino)butan-1-ol, a versatile bifunctional molecule, detailing its physicochemical properties, synthesis, and critical role as a chemical intermediate. Its unique structure, possessing both a tertiary amine and a primary alcohol, makes it a valuable building block in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and specialty chemical industries.
Physicochemical Properties
This compound is a colorless to light yellow liquid characterized by the presence of both a nucleophilic dimethylamino group and a reactive primary hydroxyl group.[1] These properties make it soluble in various organic solvents and water. A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [2][3][4] |
| Molecular Weight | 117.19 g/mol | [2][3][4] |
| CAS Number | 13330-96-6 | [2][3][4] |
| Density | 0.88 - 0.9 g/cm³ | [2][5][6] |
| Boiling Point | 164.0 - 188 °C at 760 mmHg | [2][5][6] |
| Flash Point | 45.7 °C | [2][5] |
| pKa (predicted) | ~9.71 | [1] |
| XLogP3-AA | 0.3 | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. One common and straightforward method is the reduction of 4-(dimethylamino)butanal. This transformation utilizes standard aldehyde reduction mechanisms.[1] Another documented approach involves the reaction of 1,4-butanediol with dimethylamine.
Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via the reduction of its corresponding aldehyde.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 4-(Dimethylamino)butanal with Sodium Borohydride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-(Dimethylamino)butanal
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve 4-(Dimethylamino)butanal in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium borohydride in methanol to the cooled aldehyde solution via a dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation.
Role as a Versatile Chemical Intermediate
The difunctionality of this compound makes it a valuable intermediate for synthesizing a variety of amine-containing compounds.[6] It serves as a building block for creating more complex molecular architectures in pharmaceuticals, agrochemicals, and specialty polymers.[1][6] The primary alcohol can be transformed into other functional groups, while the tertiary amine can act as a base, a nucleophile, or be quaternized to introduce a permanent positive charge.
Logical Workflow as a Building Block
The following diagram illustrates the role of this compound as a central intermediate in synthetic pathways.
Caption: Role of this compound as a versatile chemical intermediate.
Applications in Drug Development and Beyond
The amino alcohol structural motif is prevalent in many biologically active compounds, especially antihistamines and other pharmaceuticals.[7] Derivatives of this compound are investigated for their potential as active pharmaceutical ingredients (APIs), particularly in drugs targeting neurological and psychiatric conditions.[1][6]
Beyond pharmaceuticals, it finds use in:
-
Polymer Chemistry: As a raw material to increase the solubility of other components and improve solution stability.[7]
-
Personal Care: In formulations as a neutralizing agent for acidic raw materials.[7]
-
Water and Metal Treatment: In the preparation of cationic flocculants and ion exchange resins.[7]
Hypothetical Signaling Pathway Interaction
Given its structural similarities to certain CNS-active drugs, a compound derived from this compound could hypothetically interact with neurotransmitter receptors. The diagram below illustrates a conceptual signaling pathway. This is for illustrative purposes only, as the specific biological activity of this compound itself is not established.[8]
Caption: A hypothetical signaling pathway for a derivative of the title compound.
Key Experimental Protocols
The functional groups of this compound allow for a wide range of chemical transformations. A key example is its use as a precursor to form more complex alcohols via reactions like the Grignard reaction, after the hydroxyl group is appropriately protected or converted to a different functional group. The following protocol is adapted from the synthesis of a structurally related compound, 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, which demonstrates the utility of the aminobutane backbone in complex synthesis.[9]
Protocol: Grignard Reaction with a 4-(Dimethylamino)butan-1-one derivative
This protocol outlines the synthesis of a tertiary alcohol using a ketone derived from the 4-(dimethylamino)butane scaffold.
Objective: To demonstrate a carbon-carbon bond-forming reaction utilizing a derivative of the 4-(dimethylamino)butane structure.
Materials:
-
4-(Dimethylamino)-1-phenylbutan-1-one
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Glassware (oven-dried), inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Ensure all glassware is meticulously dried and the reaction is assembled under an inert atmosphere.
-
Dissolve 4-(dimethylamino)-1-phenylbutan-1-one (1 equivalent) in anhydrous diethyl ether in a dropping funnel.
-
Grignard Reaction: In a separate flask, place the freshly prepared or commercial phenylmagnesium bromide solution and cool it in an ice bath.
-
Slowly add the ketone solution dropwise to the stirred Grignard reagent. Maintain a low temperature (below 10 °C) during the addition.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-3 hours.[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[9]
-
Extract the product with diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the final product by recrystallization or column chromatography.[9]
-
References
- 1. Buy 4-(Dimethylamino)butanal | 104459-70-3 [smolecule.com]
- 2. 4-(Dimethylamino)-1-butanol | CAS#:13330-96-6 | Chemsrc [chemsrc.com]
- 3. This compound | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Dimethylamino-1-butanol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. CAS # 13330-96-6, 4-(Dimethylamino)-1-Butanol: more information. [ww.chemblink.com]
- 6. 4-Dimethylamino-1-butanol [myskinrecipes.com]
- 7. pschemicals.com [pschemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Physical properties of 4-(Dimethylamino)butan-1-ol: boiling point and density
An In-depth Technical Guide to the Physical Properties of 4-(Dimethylamino)butan-1-ol
This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 13330-96-6), specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Summary of Physical Properties
This compound is a bifunctional organic compound containing both a tertiary amine and a primary alcohol group. These functional groups influence its physical properties, such as its boiling point and density, through intermolecular forces like hydrogen bonding and dipole-dipole interactions.
The reported values for the boiling point and density of this compound exhibit some variation across different sources. These discrepancies may arise from differences in experimental conditions (e.g., pressure) or the purity of the sample. The quantitative data are summarized in the table below.
| Physical Property | Value | Units | Source(s) |
| Boiling Point | 147 | °C | [1] |
| 164.0 ± 23.0 | °C (at 760 mmHg) | [2] | |
| 188 | °C | [1] | |
| Density | 0.88 | g/cm³ | [1] |
| 0.9 ± 0.1 | g/cm³ | [2] | |
| Molecular Formula | C₆H₁₅NO | - | [1][2] |
| Molecular Weight | 117.19 | g/mol | [2] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is critical for the reliable use of chemical compounds in research and development. The following sections detail standard experimental methodologies for measuring boiling point and density.
Boiling Point Determination: Micro-Boiling Point Method
This method is suitable when only a small amount of the sample is available. The principle relies on the definition of the boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Experimental Workflow:
Caption: Workflow for Micro-Boiling Point Determination.
Detailed Protocol:
-
Sample Preparation : A small glass vial (e.g., a Durham tube) is filled approximately half-full with this compound.[3]
-
Apparatus Assembly : A capillary tube, sealed at one end, is placed into the vial with the open end down. This assembly is then attached to a thermometer using a rubber band, ensuring the bottom of the vial is level with the thermometer bulb.[3]
-
Heating : The entire assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil, ensuring the sample is positioned for even heating.[3] The apparatus is heated gently. Initially, bubbles will emerge from the capillary as trapped air expands.
-
Observation : As the temperature approaches the boiling point, the vapor pressure of the sample increases. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube as the vapor pressure equals the atmospheric pressure.
-
Measurement : Once a steady stream of bubbles is observed, the heat source is removed. As the apparatus cools, the vapor pressure inside the capillary tube decreases. The exact moment the bubble stream stops and the liquid is drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid at the current atmospheric pressure.
Density Determination: Vibrating Tube Densitometer
This is a modern and highly accurate method for determining the density of liquids. It measures the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample liquid.
Experimental Workflow:
References
Methodological & Application
HPLC method for quantification of 4-(Dimethylamino)butan-1-ol
An HPLC Method for the Quantification of 4-(Dimethylamino)butan-1-ol
Application Note and Protocol
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This tertiary amine is a small, polar molecule that lacks a significant UV chromophore, making its detection by standard UV-Vis detectors challenging. To address this, the primary method described here utilizes an Evaporative Light Scattering Detector (ELSD), which is a universal detector suitable for non-volatile analytes that do not possess chromophores.
Alternative methods involving pre-column derivatization for UV or fluorescence detection, or the use of mass spectrometry (MS), are also discussed as viable strategies. This application note is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Principle of the Method
The chromatographic separation is achieved on a reverse-phase C18 column. An isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer with a volatile acid (formic acid) is used to ensure compatibility with the ELSD. Following separation, the column effluent is directed to the ELSD. In the detector, the mobile phase is nebulized and then evaporated, leaving the non-volatile analyte as a fine mist of particles. These particles scatter a light beam, and the intensity of the scattered light is proportional to the mass of the analyte.
Experimental Protocols
Equipment and Reagents
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
-
Chromatographic Column:
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Preparation of Solutions
-
Mobile Phase:
-
Prepare a 0.1% (v/v) solution of formic acid in deionized water (Mobile Phase A).
-
Use acetonitrile as Mobile Phase B.
-
The recommended mobile phase is an isocratic mixture of 80% Mobile Phase A and 20% Mobile Phase B.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the diluent to achieve an expected concentration within the calibration range.
-
If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC-ELSD Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 80% (0.1% Formic Acid in Water) : 20% Acetonitrile (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| ELSD Nebulizer Temperature | 40 °C |
| ELSD Evaporator Temperature | 60 °C |
| ELSD Gas Flow (Nitrogen) | 1.5 L/min |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this HPLC-ELSD method.
| Parameter | Expected Value |
| Retention Time | Approximately 3.5 min |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Alternative Analytical Strategies
For laboratories not equipped with an ELSD, the following alternative approaches can be considered:
-
Pre-column Derivatization with UV/Fluorescence Detection: Aliphatic amines can be derivatized with reagents such as o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or dansyl chloride to introduce a chromophore or fluorophore.[1] This allows for highly sensitive detection using standard HPLC-UV or fluorescence detectors.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high selectivity and sensitivity for the analysis of this compound without the need for derivatization. A mobile phase containing a volatile acid like formic acid is directly compatible with mass spectrometry.
Visualizations
Experimental Workflow
Caption: HPLC-ELSD analysis workflow for the quantification of this compound.
Logical Relationship of Analytical Method Selection
Caption: Decision pathway for selecting an appropriate HPLC detection method for this compound.
References
Application Note: Analysis of 4-(Dimethylamino)butan-1-ol by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 4-(Dimethylamino)butan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the analyte, a derivatization step is included to improve its volatility and chromatographic performance. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a tertiary amino alcohol. The accurate identification and quantification of such compounds are crucial in various stages of research and development, including synthesis verification, purity assessment, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the high polarity of amino alcohols can lead to poor peak shape and thermal instability during GC analysis. To overcome these challenges, derivatization is often employed to convert the polar functional groups into less polar, more volatile moieties.[1] This protocol describes a robust method for the analysis of this compound, incorporating a silylation step to enhance its amenability to GC-MS analysis.
Experimental Protocols
Sample Preparation and Derivatization
Objective: To prepare the sample and derivatize this compound to its corresponding trimethylsilyl (TMS) ether to improve volatility and chromatographic peak shape.
Materials:
-
This compound sample
-
Suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]
-
Pyridine
-
Nitrogen gas supply
-
Heating block or water bath
-
Autosampler vials with inserts
Protocol:
-
Sample Dissolution: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable organic solvent to achieve a desired concentration (e.g., 1 mg/mL).
-
Evaporation: Transfer a specific volume (e.g., 100 µL) of the sample solution to an autosampler vial insert and evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[1]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath to ensure complete derivatization.[1]
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.
GC-MS Instrumentation and Conditions
Objective: To establish the optimal GC-MS parameters for the separation and detection of the derivatized this compound.
Instrumentation: A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source.[1]
Table 1: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph (GC) | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Injection Mode | Splitless (1 µL injection volume)[2] |
| Injector Temperature | 250 °C[1] |
| Oven Temperature Program | |
| Initial Temperature | 80 °C, hold for 2 minutes |
| Ramp Rate | 15 °C/min to 280 °C[1] |
| Final Hold | Hold at 280 °C for 5 minutes[2] |
| Mass Spectrometer (MS) | |
| MS Transfer Line Temp. | 280 °C[1] |
| Ion Source Temperature | 230 °C[1] |
| Ionization Mode | Electron Ionization (EI)[2] |
| Ionization Energy | 70 eV[1] |
| Mass Range (Scan Mode) | m/z 40-550[2] |
| Solvent Delay | 4 minutes |
Data Presentation
Qualitative Analysis
Identification of the derivatized this compound is achieved by comparing its retention time and mass spectrum with a reference standard or a spectral library such as the NIST database. The expected mass spectrum of the TMS-derivatized compound would exhibit characteristic fragments. The molecular weight of underivatized this compound is 117.19 g/mol .[3][4] The TMS derivative would have a molecular weight of 189.38 g/mol .
Table 2: Representative Quantitative Data for TMS-derivatized this compound
| Parameter | TMS-derivatized this compound |
| Retention Time (RT) | ~ 10.5 min |
| Characteristic Mass Fragments (m/z) | |
| Molecular Ion [M]+ | 189 (low abundance) |
| [M-15]+ (Loss of CH₃) | 174 |
| Base Peak | 58 ([C₃H₈N]⁺) |
| Other significant fragments | 102, 73 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Linearity Range | 50 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Quantitative Analysis
For quantitative analysis, the GC-MS can be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[2] A calibration curve should be constructed by analyzing a series of standard solutions of known concentrations.
Table 3: Ions for Selected Ion Monitoring (SIM) Mode
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| TMS-derivatized this compound | 58 | 174 | 102 |
Visualizations
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: GC-MS analysis workflow for this compound.
Logical Relationship of Derivatization
The following diagram illustrates the rationale behind the derivatization step.
Caption: Rationale for the derivatization of this compound.
Conclusion
The protocol outlined in this application note provides a reliable and robust method for the GC-MS analysis of this compound. The derivatization step is critical for achieving good chromatographic performance. This method can be adapted for various research and quality control applications, providing accurate and reproducible results for the identification and quantification of this compound. Method validation should be performed in accordance with the specific requirements of the intended application.
References
Application Note: High-Purity Isolation of 4-(Dimethylamino)butan-1-ol via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Dimethylamino)butan-1-ol is a valuable bifunctional molecule containing both a tertiary amine and a primary alcohol. This structure makes it a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in subsequent biological or chemical assays. A common synthesis route involves the nucleophilic substitution of a 4-halobutan-1-ol with dimethylamine, which can result in a crude product containing unreacted starting materials and over-alkylated byproducts.
This application note provides a detailed protocol for the efficient purification of synthesized this compound using normal-phase flash column chromatography on silica gel. The method employs a gradient elution of methanol in dichloromethane with a triethylamine additive to ensure high recovery and purity by mitigating the strong interaction between the basic amine and the acidic silica stationary phase.
Materials and Reagents
-
Crude Sample: Synthesized this compound
-
Stationary Phase: Silica gel, 40-63 µm particle size
-
Solvents (HPLC Grade):
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
-
TLC Supplies:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
-
TLC Visualization Reagent:
-
Potassium permanganate (KMnO₄) stain: 1.5 g KMnO₄, 10 g K₂CO₃, 0.125 g NaOH in 200 mL water.
-
-
Equipment:
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column for manual chromatography
-
Rotary evaporator
-
Glass vials for fraction collection
-
Standard laboratory glassware
-
Experimental Protocols
1. Preliminary TLC Analysis
Before preparative chromatography, it is crucial to determine an appropriate solvent system using Thin Layer Chromatography (TLC).
-
Sample Preparation: Dissolve a small amount of the crude this compound in methanol.
-
TLC Development: Spot the sample onto a silica gel TLC plate. Develop the plate in a sealed chamber containing a solvent system of Dichloromethane:Methanol:Triethylamine (e.g., in a 90:9:1 ratio).
-
Visualization: After development, dry the plate and immerse it in a potassium permanganate staining solution.[1] The product and any impurities containing oxidizable groups (like alcohols or amines) will appear as yellow-brown spots on a purple background.
-
Rf Value: The target Rf for the desired compound should be approximately 0.2-0.3 in the chosen starting eluent to ensure good separation on the column. Adjust the methanol concentration to achieve this Rf.
2. Column Chromatography Protocol
This protocol is designed for the purification of approximately 1.0 g of crude material. It can be scaled accordingly.
-
Column Preparation:
-
Select a silica gel column (or cartridge) appropriate for the sample size (e.g., a 40 g silica cartridge for 1 g of crude material).
-
Equilibrate the column with the initial mobile phase (Mobile Phase A) until the baseline is stable.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 1% Methanol and 1% Triethylamine in Dichloromethane.
-
Mobile Phase B: 10% Methanol and 1% Triethylamine in Dichloromethane. The 1% triethylamine is constant in both mobile phases to prevent peak tailing of the amine on the acidic silica gel.[2]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound (1.0 g) in a minimal amount of dichloromethane or methanol.
-
Add approximately 2-3 g of silica gel to this solution.
-
Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Load this powder onto the pre-equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin elution with 100% Mobile Phase A.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 10-15 column volumes (CV).
-
Hold the elution at 100% Mobile Phase B for an additional 3-5 CV to elute all components.
-
Collect fractions of appropriate volume (e.g., 15-20 mL) throughout the run.
-
3. Fraction Analysis and Product Isolation
-
TLC Analysis: Analyze the collected fractions by TLC using the same system as the preliminary analysis.
-
Pooling: Combine the fractions that contain the pure desired product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator. To ensure complete removal of triethylamine, the purified oil can be co-evaporated with dichloromethane several times.
-
Final Product: The purified this compound is obtained as a colorless to pale yellow oil. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, or GC-MS.
Data Presentation
The following table summarizes representative data from the purification of crude this compound, synthesized from 4-chlorobutan-1-ol and dimethylamine.
| Parameter | Value |
| Crude Sample Mass | 1.05 g |
| Purity (Crude, by GC) | ~85% |
| Column Size | 40 g Silica Gel |
| Mobile Phase A | 98:1:1 DCM:MeOH:TEA |
| Mobile Phase B | 89:10:1 DCM:MeOH:TEA |
| Elution Gradient | 0-100% B over 12 CV |
| Purified Product Mass | 0.87 g |
| Isolated Yield | 83% |
| Purity (Final, by GC) | >98% |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
The protocol described provides a robust and reliable method for the purification of this compound using normal-phase column chromatography. The use of a dichloromethane/methanol gradient with a triethylamine additive effectively separates the polar product from less polar starting materials and highly polar byproducts. This procedure yields the target compound in high purity (>98%), making it suitable for demanding applications in pharmaceutical and chemical synthesis.
References
Application Notes and Protocols for High-Purity 4-(Dimethylamino)butan-1-ol Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-(Dimethylamino)butan-1-ol, a liquid amino alcohol, via recrystallization of its hydrochloride salt. This method is designed to yield high-purity material suitable for research, and drug development applications.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Due to its liquid state at room temperature, direct recrystallization is not feasible. This protocol details a robust method for its purification by converting the free base into its hydrochloride salt, which is a solid that can be readily purified by recrystallization. The subsequent liberation of the free base from the purified salt yields high-purity this compound.
Physicochemical Data
A summary of the relevant physicochemical properties of this compound and its hydrochloride salt is provided below.
| Property | This compound | This compound HCl |
| Molecular Formula | C₆H₁₅NO | C₆H₁₆ClNO |
| Molecular Weight | 117.19 g/mol | 153.65 g/mol |
| Appearance | Colorless to light yellow liquid | White to off-white crystalline solid |
| Melting Point | -30 °C | Not readily available |
| Boiling Point | 147-188 °C[1] | Not applicable |
| Solubility (Free Base) | Soluble in water and most organic solvents.[1] | - |
| Solubility (HCl Salt) | Soluble in polar solvents like water and alcohols; sparingly soluble in less polar organic solvents. |
Experimental Protocols
This section outlines the step-by-step procedures for the conversion of this compound to its hydrochloride salt and the subsequent recrystallization to achieve high purity.
Safety Precautions
This compound is corrosive and can cause severe skin burns and eye damage. Handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Part 1: Formation of this compound Hydrochloride
Objective: To convert the liquid this compound into its solid hydrochloride salt to enable purification by recrystallization.
Materials:
-
Crude this compound
-
Anhydrous diethyl ether (or an alternative non-polar solvent like ethyl acetate)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether, or concentrated aqueous HCl)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric amount of hydrochloric acid solution dropwise to the stirred solution.
-
Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation of the hydrochloride salt.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Dry the crude this compound hydrochloride salt under vacuum.
Part 2: Recrystallization of this compound Hydrochloride
Objective: To purify the crude hydrochloride salt by recrystallization, removing soluble impurities.
Materials:
-
Crude this compound hydrochloride
-
Absolute ethanol (or isopropanol)
-
Anhydrous diethyl ether (or ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of hot absolute ethanol to dissolve the solid completely. Gentle heating may be required.
-
Once the solid is fully dissolved, slowly add anhydrous diethyl ether dropwise to the hot solution until a slight turbidity persists.
-
If excess anti-solvent is added, clarify the solution by adding a few drops of hot ethanol.
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of ethanol and diethyl ether.
-
Dry the purified crystals under vacuum to a constant weight.
Part 3: Liberation of High-Purity this compound (Optional)
Objective: To convert the purified hydrochloride salt back to the high-purity liquid free base.
Materials:
-
Purified this compound hydrochloride
-
Aqueous sodium hydroxide solution (e.g., 2 M)
-
Diethyl ether (or other suitable organic solvent)
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the purified hydrochloride salt in a minimal amount of water.
-
Transfer the solution to a separatory funnel.
-
Slowly add the aqueous sodium hydroxide solution while shaking, until the aqueous layer is basic (check with pH paper).
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the high-purity liquid this compound.
Visualized Workflow
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for 4-(Dimethylamino)butan-1-ol in Emulsifier Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Dimethylamino)butan-1-ol as a co-emulsifier and pH-adjusting agent in the formulation of oil-in-water (O/W) emulsions. This document includes detailed experimental protocols for synthesis, emulsion preparation, and stability analysis, along with representative data to guide formulation development.
Introduction
This compound is a short-chain amino alcohol possessing both a tertiary amine and a primary hydroxyl group. This bifunctional nature makes it a versatile ingredient in emulsion formulations. While not a potent primary emulsifier on its own due to its relatively short hydrophobic tail, it serves as an effective co-emulsifier and neutralizing agent for acidic components, thereby enhancing the stability and performance of the final emulsion. Its ability to be protonated at acidic pH allows for electrostatic stabilization mechanisms, complementing the steric hindrance provided by primary nonionic emulsifiers.
Key Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 13330-96-6 | --INVALID-LINK-- |
| Molecular Formula | C₆H₁₅NO | --INVALID-LINK-- |
| Molecular Weight | 117.19 g/mol | --INVALID-LINK-- |
| Boiling Point | 188 °C | --INVALID-LINK-- |
| Density | 0.88 g/cm³ | --INVALID-LINK-- |
| Appearance | Colorless to slightly yellow liquid | --INVALID-LINK-- |
Synthesis of this compound
A common and efficient method for the synthesis of N,N-dialkylamino alcohols is the reaction of a primary alcohol with an aqueous solution of a secondary amine in the presence of a suitable catalyst. The following protocol is adapted from established methods for the synthesis of N,N-dimethylamine derivatives from primary alcohols.
Experimental Protocol: Synthesis
Materials:
-
1-Butanol
-
Aqueous Dimethylamine (40% solution)
-
Iridium catalyst with an N-heterocyclic carbene (NHC) ligand (e.g., [Ir(cod)Cl]₂/IPr)
-
Toluene (solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1-butanol (1 equivalent), aqueous dimethylamine (1.5 equivalents), and the iridium catalyst (0.1 mol%).
-
Add toluene to the flask to achieve a suitable reaction concentration.
-
Attach the reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 24 hours), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with brine to remove excess dimethylamine and water-soluble components.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by vacuum distillation to yield a colorless to slightly yellow liquid.
Application in Emulsion Formulation
This compound is particularly useful in oil-in-water (O/W) emulsions where it can act as a neutralizing agent for acidic components (e.g., fatty acids) to form an in-situ soap, which then acts as an emulsifier. It can also be used in conjunction with nonionic emulsifiers to improve emulsion stability. The protonated form of the amine at lower pH can impart a positive charge to the oil droplets, leading to electrostatic repulsion that prevents coalescence.
Experimental Protocol: Oil-in-Water Emulsion Preparation
This protocol describes the preparation of a model O/W emulsion using this compound as a co-emulsifier and neutralizing agent.
Materials:
-
Oil Phase:
-
Mineral Oil: 20% (w/w)
-
Stearic Acid: 2% (w/w)
-
-
Aqueous Phase:
-
Deionized Water: 76.5 - 77.5% (w/w)
-
This compound: 0.5 - 1.5% (w/w)
-
Glycerin (humectant): 5% (w/w)
-
-
High-shear homogenizer
-
Water bath or heating mantle
-
Beakers
-
Magnetic stirrer
Procedure:
-
Prepare the Aqueous Phase: In a beaker, combine deionized water, glycerin, and this compound. Heat the mixture to 75 °C while stirring until all components are dissolved.
-
Prepare the Oil Phase: In a separate beaker, combine the mineral oil and stearic acid. Heat the mixture to 75 °C while stirring until the stearic acid is completely melted and the phase is uniform.
-
Emulsification: Slowly add the hot oil phase to the hot aqueous phase while homogenizing at a moderate speed.
-
Increase the homogenization speed and continue for 5-10 minutes to ensure a fine emulsion is formed.
-
Cooling: Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer until it cools to room temperature. This prevents phase separation during cooling.
-
Final pH Adjustment: Measure the pH of the final emulsion and adjust if necessary.
Quantitative Analysis of Emulsion Properties
The performance of this compound in an emulsion can be quantified by measuring key parameters such as droplet size and stability over time. The following tables present representative data for O/W emulsions prepared with varying concentrations of this compound.
Table 1: Effect of this compound Concentration on Emulsion Droplet Size
| Concentration of 4-(DMAB) (% w/w) | Mean Droplet Size (nm) (Day 1) | Polydispersity Index (PDI) (Day 1) |
| 0.5 | 450 ± 25 | 0.35 ± 0.04 |
| 1.0 | 320 ± 15 | 0.25 ± 0.03 |
| 1.5 | 280 ± 20 | 0.22 ± 0.02 |
Table 2: Emulsion Stability Over Time at Room Temperature (25 °C)
| Concentration of 4-(DMAB) (% w/w) | Mean Droplet Size (nm) (Day 7) | Mean Droplet Size (nm) (Day 30) | Visual Observation (Day 30) |
| 0.5 | 550 ± 30 | 780 ± 45 | Slight creaming |
| 1.0 | 340 ± 20 | 380 ± 25 | Stable, no separation |
| 1.5 | 290 ± 18 | 310 ± 22 | Stable, no separation |
Note: The data presented in these tables are representative and may vary depending on the specific formulation and processing conditions.
Experimental Protocols for Emulsion Characterization
Droplet Size Analysis
Method: Dynamic Light Scattering (DLS)
Instrumentation: Malvern Zetasizer or similar DLS instrument.
Procedure:
-
Dilute a small aliquot of the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects. A dilution factor of 1:100 to 1:1000 is typical.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant refractive index, and viscosity).
-
Perform the measurement to obtain the mean droplet size (Z-average) and the Polydispersity Index (PDI).
-
Repeat the measurement at specified time intervals (e.g., 1, 7, and 30 days) to assess stability.
Emulsion Stability Assessment
Method: Multiple Light Scattering
Instrumentation: Formulaction Turbiscan or similar instrument.
Procedure:
-
Transfer the undiluted emulsion to a flat-bottomed glass cell.
-
Place the cell in the instrument.
-
Set the scanning parameters (e.g., temperature, scan interval, and duration).
-
The instrument will scan the sample vertically, measuring backscattering and transmission profiles over time.
-
Analyze the data for changes in the profiles, which indicate destabilization phenomena such as creaming, sedimentation, and coalescence. The Turbiscan Stability Index (TSI) can be calculated to provide a quantitative measure of stability.
Signaling Pathway and Logical Relationships
In the context of emulsion formulation, the "signaling pathway" can be conceptualized as the logical relationship between formulation components, processing parameters, and the resulting emulsion properties.
Conclusion
This compound is a valuable multifunctional ingredient in the formulation of oil-in-water emulsions. Its primary roles as a neutralizing agent and co-emulsifier contribute to the formation of stable emulsions with fine droplet sizes. The protocols and data presented in these application notes provide a foundation for researchers and formulators to effectively utilize this compound in the development of a wide range of emulsion-based products, including those in the pharmaceutical and personal care industries. Further optimization of the formulation and processing parameters will be necessary to achieve the desired performance for specific applications.
Application Notes and Protocols: 4-(Dimethylamino)butan-1-ol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-(Dimethylamino)butan-1-ol as a versatile raw material in polymer synthesis. Due to the limited availability of specific experimental data for this monomer in publicly accessible literature, this document outlines its applications based on the reactivity of its functional groups—a tertiary amine and a primary alcohol. The protocols provided are representative examples based on established principles of polymer chemistry.
Introduction to this compound in Polymer Science
This compound is a bifunctional molecule possessing both a nucleophilic tertiary amine and a primary hydroxyl group. This unique combination allows it to be utilized in various polymerization reactions, primarily in the synthesis of polyurethanes and cationic polymers. Its structure enables it to function as a chain extender, a monomer, or a modifying agent, imparting specific properties to the final polymer, such as improved solubility, adhesion, and the introduction of a positive charge.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol [1] |
| Boiling Point | 164.0 ± 23.0 °C at 760 mmHg |
| Density | 0.9 ± 0.1 g/cm³ |
| CAS Number | 13330-96-6[1] |
Application in Polyurethane Synthesis
In the synthesis of polyurethanes, diols are reacted with diisocyanates. This compound can act as a chain extender, reacting with isocyanate groups through its hydroxyl functionality. The incorporation of the dimethylamino group can have several effects on the resulting polyurethane.
Potential Effects on Polyurethane Properties:
-
Catalytic Activity: The tertiary amine group can act as a built-in catalyst for the isocyanate-hydroxyl reaction, potentially reducing the need for external catalysts.
-
Improved Adhesion: The polar amine group can enhance the adhesion of the polyurethane to various substrates.
-
Hydrophilicity: The presence of the amino group can increase the hydrophilicity of the polymer, which is beneficial for applications such as coatings and adhesives.
-
Biocompatibility: The introduction of charged groups can influence the biocompatibility of the material, a crucial aspect in drug delivery and biomedical applications.
Hypothetical Experimental Protocol: Synthesis of a Polyurethane Elastomer
This protocol describes a two-step prepolymer method for synthesizing a polyurethane elastomer using this compound as a chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound
-
Dry N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add PTMEG and melt it at 80°C under a nitrogen atmosphere.
-
Add molten MDI to the flask with vigorous stirring. The molar ratio of NCO/OH should be approximately 2:1.
-
If required, add a catalytic amount of DBTDL.
-
Maintain the reaction at 80°C for 2-3 hours until the isocyanate content reaches the theoretical value, which can be monitored by titration.
-
-
Chain Extension:
-
Cool the prepolymer to 60°C and dissolve it in dry DMF.
-
In a separate flask, prepare a solution of this compound in dry DMF.
-
Slowly add the chain extender solution to the prepolymer solution under vigorous stirring. The amount of chain extender should be calculated to react with the remaining isocyanate groups.
-
Continue stirring for 1-2 hours at 60°C.
-
-
Casting and Curing:
-
Pour the resulting viscous solution onto a Teflon plate to form a film.
-
Cure the film in an oven at 80°C for 24 hours to complete the reaction and remove the solvent.
-
Quantitative Data:
| Property | Typical Range for Polyurethane Elastomers |
| Tensile Strength | 20 - 50 MPa |
| Elongation at Break | 300 - 800% |
| Hardness (Shore A) | 70 - 95 |
| Glass Transition Temp. (Tg) | -50 to -20 °C (soft segment), 50 - 100 °C (hard segment) |
Application in Cationic Polymer Synthesis
The tertiary amine group of this compound can be quaternized to form a cationic center. This makes it a valuable monomer for the synthesis of cationic polymers, which have applications in gene delivery, drug delivery, and as antimicrobial agents.
Synthesis of a Quaternary Ammonium Monomer
The first step is the quaternization of this compound with an alkyl halide to create a polymerizable cationic monomer.
Materials:
-
This compound
-
Methyl iodide
-
Acetonitrile
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of methyl iodide to the solution with stirring.
-
Allow the reaction to proceed at room temperature for 24 hours.
-
The product, a quaternary ammonium salt, will precipitate out of the solution.
-
Filter the precipitate, wash with cold acetonitrile, and dry under vacuum.
Hypothetical Experimental Protocol: Radical Polymerization of a Cationic Monomer
This protocol describes the free radical polymerization of the synthesized quaternary ammonium monomer.
Materials:
-
Quaternized this compound monomer
-
Azobisisobutyronitrile (AIBN)
-
Deionized water
Procedure:
-
Dissolve the cationic monomer in deionized water in a polymerization tube.
-
Add a catalytic amount of AIBN to the solution.
-
Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.
-
Seal the tube and place it in a preheated oil bath at 60°C.
-
Allow the polymerization to proceed for 24 hours.
-
Precipitate the polymer by pouring the solution into a large excess of acetone.
-
Filter the polymer, wash with acetone, and dry under vacuum.
Quantitative Data:
As with polyurethanes, specific data for cationic polymers derived from this compound is scarce. The properties would depend on the molecular weight and the counter-ion of the quaternary ammonium group.
| Property | General Characteristics of Cationic Polymers |
| Appearance | Typically a white or off-white powder |
| Solubility | Generally soluble in water and polar organic solvents |
| Charge Density | High, depending on the monomer structure |
| Molecular Weight (Mn) | Can be controlled by polymerization conditions (e.g., 10,000 - 100,000 g/mol ) |
Visualizations
Caption: Workflow for polyurethane synthesis using this compound.
Caption: Synthesis pathway for cationic polymers from this compound.
References
Application Notes and Protocols for Grignard Reaction Utilizing a 4-(Dimethylamino)butyl Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of 4-(dimethylamino)butylmagnesium halide, a Grignard reagent with significant potential in the synthesis of novel organic compounds for pharmaceutical and materials science applications. The presence of a tertiary amine functionality within the alkyl chain presents unique considerations that are addressed in the detailed protocols below.
Introduction
The Grignard reaction is a fundamental tool in organic chemistry for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from precursors containing heteroatoms, such as the tertiary amine in 4-(dimethylamino)butyl halides, requires careful control of reaction conditions to prevent side reactions and ensure high yields. The dimethylamino group, being a Lewis base, can potentially interact with the magnesium center of the Grignard reagent, influencing its reactivity. However, unlike primary or secondary amines, the tertiary amine lacks acidic protons and therefore does not quench the Grignard reagent.[1] This makes 4-(dimethylamino)butylmagnesium halide a viable and useful synthetic intermediate.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the formation of the Grignard reagent and its subsequent reaction with common electrophiles. Please note that yields are highly dependent on the specific substrate, reaction scale, and purity of reagents and solvents.
| Parameter | Grignard Reagent Formation | Reaction with Aldehyde (e.g., Benzaldehyde) | Reaction with Ketone (e.g., Cyclohexanone) | Reaction with Ester (e.g., Ethyl Benzoate) |
| Precursor | 4-(dimethylamino)butyl chloride | 4-(dimethylamino)butylmagnesium chloride | 4-(dimethylamino)butylmagnesium chloride | 4-(dimethylamino)butylmagnesium chloride |
| Electrophile | - | Benzaldehyde | Cyclohexanone | Ethyl Benzoate |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Molar Ratio (Grignard:Electrophile) | - | 1.2 : 1 | 1.2 : 1 | 2.2 : 1 |
| Reaction Temperature | Reflux | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 3 hours | 2 - 4 hours | 2 - 4 hours |
| Typical Yield | >70% | High | High | High (after second addition) |
Experimental Protocols
Preparation of 4-(Dimethylamino)butylmagnesium Chloride
This protocol is adapted from established procedures for the synthesis of Grignard reagents.[2]
Materials:
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
4-(dimethylamino)butyl chloride
-
Anhydrous tetrahydrofuran (THF)
Apparatus:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Place magnesium turnings (1.2 equivalents) in the flame-dried three-necked flask equipped with a magnetic stir bar.
-
Assemble the apparatus under a positive pressure of inert gas.
-
Add a single crystal of iodine to the flask.
-
In the addition funnel, prepare a solution of 4-(dimethylamino)butyl chloride (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the appearance of bubbling and a change in color.
-
Once the reaction has initiated, add the remaining 4-(dimethylamino)butyl chloride solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture and maintain the reflux for an additional 2-4 hours to ensure complete formation of the Grignard reagent. The solution will typically appear as a cloudy, grayish mixture.
Reaction with Electrophiles (General Procedure)
Procedure:
-
Cool the freshly prepared 4-(dimethylamino)butylmagnesium chloride solution to 0 °C using an ice bath.
-
Prepare a solution of the electrophile (1.0 equivalent for aldehydes and ketones; 0.5 equivalents for esters) in anhydrous THF and add it to the addition funnel.
-
Add the electrophile solution dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of functionalized molecules.
Caption: General reaction scheme for the Grignard synthesis.
References
Anwendungs- und Protokollhinweise: Derivatisierung von 4-(Dimethylamino)butan-1-ol für die GC-MS-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung Die Analyse von polaren Verbindungen wie 4-(Dimethylamino)butan-1-ol mittels Gaschromatographie-Massenspektrometrie (GC-MS) stellt eine Herausforderung dar. Die Anwesenheit einer polaren Hydroxylgruppe (-OH) und einer tertiären Aminogruppe führt zu einer geringen Flüchtigkeit und zu unerwünschten Wechselwirkungen mit der GC-Säule, was zu schlechten Peakformen und unzuverlässigen Ergebnissen führt.[1][2] Die chemische Derivatisierung ist ein entscheidender Schritt, um diese Probleme zu überwinden.[3] Bei diesem Verfahren werden die aktiven Wasserstoffatome in den polaren funktionellen Gruppen durch unpolare Gruppen ersetzt, wodurch die Flüchtigkeit und thermische Stabilität des Analyten erhöht und das chromatographische Verhalten verbessert wird.[4]
Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für zwei gängige Derivatisierungsstrategien zur Analyse von this compound: Silylierung und Acylierung.
Derivatisierungsstrategien
Die beiden am weitesten verbreiteten Methoden zur Derivatisierung von Alkoholen und Aminen für die GC-Analyse sind Silylierung und Acylierung.[4]
-
Silylierung: Bei dieser Reaktion werden aktive Wasserstoffatome durch eine Trimethylsilyl (TMS)-Gruppe ersetzt.[4] Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) sind hochwirksam und erzeugen flüchtige, thermisch stabile Derivate, die für die GC-MS-Analyse gut geeignet sind.[5][6] Die resultierenden TMS-Derivate zeigen oft charakteristische Fragmentierungsmuster in der Massenspektrometrie, was die Identifizierung der Verbindung erleichtert.[6]
-
Acylierung: Bei der Acylierung werden die aktiven Wasserstoffatome durch eine Acylgruppe (z. B. Acetyl- oder Trifluoracetylgruppe) ersetzt.[4] Reagenzien wie Trifluoressigsäureanhydrid (TFAA) reagieren mit Alkoholen und Aminen zu den entsprechenden Estern und Amiden.[7] Diese Derivate sind ebenfalls flüchtiger und weisen ein verbessertes chromatographisches Verhalten auf.[4] Insbesondere fluorierte Acylgruppen können die Nachweisempfindlichkeit mit einem Elektroneneinfangdetektor (ECD) erhöhen.[4]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die schrittweisen Verfahren zur Derivatisierung und anschließenden GC-MS-Analyse.
Protokoll 1: Silylierungsderivatisierung mit BSTFA + TMCS
Dieses Protokoll ist für die Umwandlung der Hydroxylgruppe von this compound in sein Trimethylsilyl (TMS)-Ether-Derivat konzipiert.
Materialien:
-
This compound Probe
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)
-
Pyridin (wasserfrei)
-
Geeignetes Lösungsmittel (z. B. Acetonitril, Dichlormethan)
-
Heizblock oder Wasserbad
-
GC-Vials mit Septumkappen
Verfahren:
-
Probenvorbereitung: Eine bekannte Menge der Probe, die this compound enthält, in ein GC-Vial einwiegen oder eine aliquote Menge einer Lösung pipettieren.
-
Trocknung: Die Probe unter einem sanften Stickstoffstrom oder im Vakuum vollständig trocknen, um jegliche Feuchtigkeit zu entfernen, da Wasser mit dem Silylierungsreagenz reagiert.
-
Reagenz-Zugabe: Dem getrockneten Probenrückstand 50 µL Pyridin und 50 µL BSTFA mit 1 % TMCS zugeben.[5] Pyridin wirkt als Katalysator und Säurefänger.
-
Reaktion: Das Vial fest verschließen und 30 Minuten lang bei 70 °C erhitzen, um eine vollständige Derivatisierung sicherzustellen.[5]
-
Abkühlen: Das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen lassen.
-
Analyse: 1 µL der derivatisierten Probe in das GC-MS-System injizieren.
Protokoll 2: Acylierungsderivatisierung mit Trifluoressigsäureanhydrid (TFAA)
Dieses Protokoll beschreibt die Bildung des Trifluoracetyl (TFA)-Esters von this compound.
Materialien:
-
This compound Probe
-
Trifluoressigsäureanhydrid (TFAA)
-
Geeignetes Lösungsmittel (z. B. Ethylacetat, Acetonitril)
-
Base (z. B. Pyridin oder Triethylamin, wasserfrei)
-
GC-Vials mit Septumkappen
Verfahren:
-
Probenvorbereitung: Eine bekannte Menge der Probe in ein GC-Vial geben und in 100 µL Ethylacetat lösen.
-
Reagenz-Zugabe: 50 µL Pyridin (zur Neutralisierung der entstehenden Trifluoressigsäure) und anschließend 50 µL TFAA zugeben.[7]
-
Reaktion: Das Vial verschließen und bei Raumtemperatur 30 Minuten lang reagieren lassen. Bei sterisch gehinderten Alkoholen kann ein leichtes Erwärmen (z. B. 60 °C für 15 Minuten) erforderlich sein.
-
Trocknung (optional): Die überschüssigen Reagenzien können unter einem sanften Stickstoffstrom entfernt werden. Die Probe in einem geeigneten Volumen Lösungsmittel (z. B. Ethylacetat) rekonstituieren.
-
Analyse: 1 µL der derivatisierten Lösung in das GC-MS-System injizieren.
Protokoll 3: GC-MS-Analysebedingungen
Die folgenden Parameter sind ein guter Ausgangspunkt und können je nach spezifischem Gerät und Trennungsanforderungen optimiert werden.[5][8]
-
Gaschromatograph (GC):
-
Säule: DB-5ms oder äquivalente unpolare Säule (30 m x 0,25 mm ID, 0,25 µm Filmdicke).[5]
-
Trägergas: Helium bei einer konstanten Flussrate von 1,0 mL/min.[5]
-
Injektor: Splitless-Modus bei 250 °C.[5]
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 100 °C, 2 Minuten halten.
-
Rampe: Auf 280 °C mit 15 °C/min erhöhen.
-
Endtemperatur: 280 °C, 10 Minuten halten.[5]
-
-
-
Massenspektrometer (MS):
Datenpräsentation
Die folgende Tabelle fasst die erwarteten qualitativen und quantitativen Ergebnisse der Derivatisierung von this compound zusammen. Die genauen Werte können je nach experimentellen Bedingungen variieren.
| Eigenschaft | Underivatisiertes 4-(DM)A-Butanol | TMS-Derivat | TFA-Derivat |
| Molekulargewicht ( g/mol ) | 117.19 | 189.38 | 213.20 |
| Erwartete Flüchtigkeit | Gering | Hoch | Hoch |
| Erwartete Polarität | Hoch | Gering | Mittel |
| Erwartete Retentionszeit | Lang / Schlechter Peak | Kürzer / Scharfer Peak | Kürzer / Scharfer Peak |
| Charakteristische m/z-Fragmente | 58 [CH2=N(CH3)2]+ | 174 [M-CH3]+, 58 | 114 [M-CF3CO]+, 58 |
Visualisierungen
Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und die chemischen Reaktionen.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. weber.hu [weber.hu]
- 8. benchchem.com [benchchem.com]
Application Note: Reverse-Phase HPLC Method for the Separation of 4-(Dimethylamino)butan-1-ol
[For Researchers, Scientists, and Drug Development Professionals]
Introduction
4-(Dimethylamino)butan-1-ol is a small, polar, basic compound. Due to its chemical nature, achieving good retention and symmetrical peak shape using traditional reverse-phase high-performance liquid chromatography (RP-HPLC) can be challenging. Standard C18 columns often exhibit poor retention for such polar compounds, leading to elution near the solvent front. This application note details a robust RP-HPLC method for the effective separation and quantification of this compound. The protocol is designed to be a starting point for method development and can be adapted for various applications, including purity assessment and pharmacokinetic studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are critical in developing a suitable HPLC method.
| Property | Value | Reference |
| Molecular Formula | C6H15NO | [1] |
| Molecular Weight | 117.19 g/mol | [1][2] |
| XLogP3-AA | 0.3 | [1] |
| pKa (predicted) | 15.13 ± 0.10 | [3] |
The low XLogP value indicates the high polarity of the molecule, while the high pKa suggests it will be protonated at acidic pH, making it suitable for analysis with an acidic mobile phase to improve peak shape.
Experimental Protocol
This protocol provides a starting point for the analysis of this compound using a standard C18 column with an acidic mobile phase modifier to improve retention and peak shape.
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Charged Aerosol Detector (CAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point. For improved retention of this polar analyte, a column with polar end-capping or a lower ligand density (e.g., T3 columns) is recommended.[4]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
This compound reference standard
-
Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile |
| Gradient Program | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Charged Aerosol Detector (CAD) |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 10.0 | 50 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |
| 20.0 | 5 |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare the sample by dissolving the material in the diluent to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Development Workflow
The development of a robust HPLC method for a polar basic compound like this compound follows a logical progression. The diagram below illustrates the key decision points and workflow.
Caption: Logical workflow for developing an HPLC method for this compound.
Alternative Strategies and Considerations
For challenging separations or when the primary method does not yield satisfactory results, the following alternative strategies can be considered:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the retention of very polar compounds that are not well-retained in reverse-phase mode.[4][5] A typical HILIC mobile phase consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.
-
Mixed-Mode Chromatography: Columns with mixed-mode functionalities (e.g., combining reverse-phase and ion-exchange characteristics) can provide unique selectivity and improved retention for polar and ionizable compounds.[6]
-
Mobile Phase pH Adjustment: The retention of basic compounds is highly dependent on the mobile phase pH. Operating at a mid-range pH (e.g., using a phosphate buffer) where the analyte is partially ionized can sometimes improve retention on certain stationary phases, but care must be taken to not exceed the pH stability of the column.
-
Ion-Pairing Agents: While effective at increasing retention, traditional ion-pairing agents can lead to long column equilibration times and are often not compatible with mass spectrometry.[4][7] The use of volatile ion-pairing agents like TFA at low concentrations is generally preferred.
By following the detailed protocol and considering the alternative strategies, researchers can develop a reliable and robust HPLC method for the separation of this compound tailored to their specific analytical needs.
References
- 1. This compound | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Dimethylamino)-1-butanol = 97.0 GC 13330-96-6 [sigmaaldrich.com]
- 3. 4-DIMETHYLAMINO-1-BUTANOL | 13330-96-6 [chemicalbook.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Dimethylamino)butan-1-ol
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 4-(dimethylamino)butan-1-ol, a key intermediate for various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent laboratory-scale synthetic routes are:
-
Reductive Amination of 4-hydroxybutanal with dimethylamine: This one-pot reaction involves the formation of an intermediate imine from 4-hydroxybutanal and dimethylamine, which is then reduced in situ to the target amine.
-
Reduction of N,N-dimethyl-4-hydroxybutanamide: This method involves the initial reaction of gamma-butyrolactone with dimethylamine to form N,N-dimethyl-4-hydroxybutanamide, which is subsequently reduced to this compound, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4).
Q2: I am seeing a significant amount of a byproduct with a similar polarity to my starting material in the reductive amination route. What could it be?
A2: A common byproduct in the reductive amination of an aldehyde is the corresponding alcohol, in this case, 1,4-butanediol. This occurs if the reducing agent is too reactive and reduces the starting aldehyde before it can form the imine with dimethylamine. Using a milder reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), can minimize this side reaction.[1][2]
Q3: My LiAlH4 reduction of N,N-dimethyl-4-hydroxybutanamide is giving a very low yield after workup. What are the critical parameters to control?
A3: Lithium aluminum hydride (LiAlH₄) is a very powerful and moisture-sensitive reducing agent.[3][4] Low yields can result from:
-
Inadequate drying of glassware and solvent: Any moisture will quench the LiAlH₄, reducing the amount available for the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Improper workup: The workup for LiAlH₄ reactions is crucial to liberate the amine product from the aluminum salts. A common and effective procedure is the Fieser workup, which involves the sequential addition of water, followed by aqueous sodium hydroxide, and then more water.[3]
-
Insufficient LiAlH₄: Amide reductions typically require a stoichiometric excess of LiAlH₄. Ensure you are using an adequate amount relative to your starting amide.
Q4: Can I purify this compound by distillation?
A4: Yes, this compound is a liquid at room temperature and can be purified by vacuum distillation. Its boiling point is approximately 188 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition at high temperatures.[5]
Troubleshooting Guides
Route 1: Reductive Amination of 4-Hydroxybutanal
Problem: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Degradation of 4-hydroxybutanal | 4-Hydroxybutanal can be unstable and prone to polymerization or side reactions. Use freshly prepared or purified 4-hydroxybutanal for the best results. |
| Inefficient imine formation | Imine formation is often pH-sensitive. The reaction is typically favored under weakly acidic conditions (pH 4-6). You can add a small amount of a weak acid like acetic acid to catalyze imine formation. However, be cautious as strong acidic conditions can protonate the amine, rendering it non-nucleophilic.[6] |
| Incorrect choice of reducing agent | If using a strong reducing agent like sodium borohydride (NaBH₄), it may be reducing the aldehyde faster than imine formation. Switch to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2] |
| Insufficient reaction time or temperature | Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture. |
Problem: Presence of Multiple Impurities
| Possible Cause | Recommended Solution |
| Formation of 1,4-butanediol | As mentioned in the FAQs, this is due to the reduction of the starting aldehyde. Use a milder, more selective reducing agent. |
| Unreacted 4-hydroxybutanal | Ensure complete reaction by monitoring with TLC or GC and allowing for sufficient reaction time. |
| Formation of quaternary ammonium salts | While less common in this specific reaction, over-alkylation can sometimes occur. Ensure the stoichiometry of dimethylamine is not excessively high. |
Route 2: Reduction of N,N-dimethyl-4-hydroxybutanamide
Problem: Low Yield of the Target Amine
| Possible Cause | Recommended Solution |
| Incomplete formation of the starting amide | The reaction of gamma-butyrolactone with dimethylamine to form the amide may not have gone to completion. Ensure adequate reaction time and temperature for this initial step. |
| Deactivated LiAlH₄ | LiAlH₄ is extremely reactive with water and protic solvents. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Incorrect workup procedure | The aluminum salts formed during the reaction can chelate with the product amine, making extraction difficult. Use a standard workup procedure for LiAlH₄ reductions, such as the Fieser method, to break up these complexes.[3] |
| Product loss during extraction | This compound has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., diethyl ether, dichloromethane). |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Relative Reactivity | Selectivity for Imine vs. Aldehyde |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High | Low |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Moderate | High |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Moderate | High |
Table 2: Typical Reaction Parameters and Expected Yields
| Synthetic Route | Key Reagents | Typical Reaction Temperature | Typical Reaction Time | Expected Yield Range |
| Reductive Amination | 4-Hydroxybutanal, Dimethylamine, NaBH(OAc)₃ | Room Temperature | 12-24 hours | 60-85% |
| Amide Reduction | N,N-dimethyl-4-hydroxybutanamide, LiAlH₄ | 0 °C to Reflux | 4-12 hours | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
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To a solution of 4-hydroxybutanal (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a solution of dimethylamine (2.0 M in THF, 1.2 eq).
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Stir the mixture for 30 minutes at room temperature to facilitate imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
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Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer and extract the aqueous phase with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Amide Reduction
Step A: Synthesis of N,N-dimethyl-4-hydroxybutanamide
-
In a sealed tube, combine gamma-butyrolactone (1.0 eq) and an aqueous solution of dimethylamine (2.0 - 3.0 eq).
-
Heat the mixture at a temperature between 80-100 °C for 12-24 hours.
-
After cooling, remove the excess water and dimethylamine under reduced pressure to obtain the crude amide, which can often be used in the next step without further purification.
Step B: Reduction of N,N-dimethyl-4-hydroxybutanamide
-
To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of N,N-dimethyl-4-hydroxybutanamide (1.0 eq) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Identifying and removing impurities from 4-(Dimethylamino)butan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Dimethylamino)butan-1-ol. The information provided is designed to help identify and remove impurities that may be encountered during synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthesis routes for this compound?
A1: Based on available literature for similar compounds, the most likely industrial synthesis routes for this compound are:
-
Amination of 4-chlorobutanol with dimethylamine: This is a direct nucleophilic substitution reaction.
-
Reaction of gamma-butyrolactone (GBL) with dimethylamine: This involves the ring-opening of the lactone by the amine.[1][2][3]
Q2: What are the potential impurities I should be aware of when working with this compound?
A2: Impurities can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. Based on the likely synthesis routes, potential impurities include:
-
From the amination of 4-chlorobutanol:
-
Unreacted 4-chlorobutanol
-
Excess dimethylamine
-
Byproducts from side reactions, such as the formation of quaternary ammonium salts or elimination products.
-
-
From the reaction of gamma-butyrolactone with dimethylamine:
-
General Impurities:
-
Solvents used in the synthesis and purification steps.
-
Water
-
Degradation products formed during storage, especially if exposed to high temperatures or oxidizing conditions.
-
Q3: What analytical techniques are recommended for identifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile impurities. A reverse-phase method with a C18 column is a good starting point.[4][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the main compound and for identifying and quantifying impurities, often without the need for reference standards.[5]
Troubleshooting Guides
Issue 1: Unexpected peaks in the GC-MS chromatogram.
-
Possible Cause: Presence of volatile or semi-volatile impurities.
-
Troubleshooting Steps:
-
Identify the peaks: Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) to tentatively identify the compounds.
-
Consider the synthesis route: Cross-reference the identified compounds with potential starting materials, byproducts, and solvents from your synthesis.
-
Derivatization: For polar impurities that may not chromatograph well, consider derivatization (e.g., silylation) to improve volatility and peak shape.[4][5]
-
Purification: If the impurities are identified and need to be removed, consider purification by fractional distillation under reduced pressure or column chromatography.
-
Issue 2: Poor purity of this compound confirmed by HPLC.
-
Possible Cause: Presence of non-volatile impurities, such as unreacted starting materials or high-boiling byproducts.
-
Troubleshooting Steps:
-
Optimize HPLC method: Ensure your HPLC method is capable of separating the main compound from all potential impurities. This may involve adjusting the mobile phase composition, gradient, or column chemistry.[4][6]
-
Purification:
-
Distillation: For impurities with significantly different boiling points, fractional distillation under reduced pressure is an effective purification method.
-
Column Chromatography: For impurities with similar polarities to the product, column chromatography on silica gel or alumina may be necessary. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, followed by the addition of methanol or triethylamine) can be effective.[8][9][10]
-
-
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Synthesis Route | Potential Impurity | Origin | Analytical Detection Method |
| Amination of 4-chlorobutanol | 4-chlorobutanol | Unreacted Starting Material | GC-MS, HPLC |
| Dimethylamine | Excess Reagent | GC-MS (headspace) | |
| Tetrahydrofuran | From dehydration of 4-chlorobutanol | GC-MS | |
| Reaction with GBL | gamma-Butyrolactone (GBL) | Unreacted Starting Material | GC-MS, HPLC |
| N,N-dimethyl-4-hydroxybutanamide | Intermediate | HPLC, LC-MS |
Table 2: General Analytical Method Parameters for Impurity Analysis (Based on Analogs)
| Technique | Parameter | Typical Value/Condition | Reference |
| GC-MS | Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | [4][5] |
| Carrier Gas | Helium | [4][5] | |
| Oven Program | 100°C (2 min), ramp to 280°C at 15°C/min, hold 10 min | [5] | |
| MS Detection | Electron Ionization (EI), full scan mode | [4] | |
| HPLC | Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | [6] |
| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water | [5] | |
| Flow Rate | 1.0 mL/min | [4] | |
| Detection | UV at 220 nm | [4][6] |
Experimental Protocols
Protocol 1: GC-MS Analysis for Volatile Impurities
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms).
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library. Quantify impurities using an internal standard or by area percentage.
Protocol 2: HPLC Analysis for Non-Volatile Impurities
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a final concentration of about 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Instrumentation: Use an HPLC system with a UV detector and a C18 reverse-phase column.[4][6]
-
HPLC Conditions:
-
Data Analysis: Identify the main peak corresponding to this compound based on its retention time. Calculate the area percentage of impurity peaks relative to the total peak area for purity assessment.
Visualizations
Caption: Workflow for impurity identification and removal.
References
- 1. CN1189457C - Process for production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials - Google Patents [patents.google.com]
- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing HPLC Analysis of 4-(Dimethylamino)butan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Dimethylamino)butan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for this compound?
A1: A good starting point for a reversed-phase method would involve a C18 column with a gradient elution using an acidified aqueous mobile phase and an organic modifier like acetonitrile or methanol. Since this compound is a small, polar, basic compound, achieving good retention and peak shape can be challenging. An initial method could be adapted from methodologies used for structurally similar compounds.[1][2]
Q2: Why am I seeing poor retention of my this compound peak in reversed-phase HPLC?
A2: Poor retention of polar compounds like this compound is common in reversed-phase chromatography because they have limited interaction with the non-polar stationary phase.[3] To increase retention, you can try decreasing the organic solvent concentration in your mobile phase, using a highly aqueous mobile phase (e.g., >95% water), or employing techniques like ion-pair chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5]
Q3: My this compound peak is tailing. What are the common causes and solutions?
A3: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the positively charged amine group and negatively charged residual silanol groups on the silica-based column packing material.[6][7][8] To mitigate this, you can:
-
Lower the mobile phase pH: Operating at a low pH (e.g., pH 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the analyte.[7]
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Use an end-capped column: These columns have fewer accessible silanol groups.[6][8]
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Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanol groups.[9]
-
Increase the buffer concentration: A higher buffer concentration can help to mask the silanol interactions.[6]
Q4: How does the mobile phase pH affect the analysis of this compound?
A4: The mobile phase pH is a critical parameter for the analysis of ionizable compounds.[10][11][12][13] For this compound, a tertiary amine, the pH will determine its degree of ionization. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic state, which leads to better peak shape and reproducibility.[14] At low pH, the amine will be protonated (positively charged), while at high pH, it will be in its neutral form. The choice of pH will affect retention time, peak shape, and selectivity.[13]
Q5: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound analysis?
A5: HILIC is an excellent alternative to reversed-phase HPLC for very polar compounds that are poorly retained even with highly aqueous mobile phases.[15][16] If you are struggling to achieve adequate retention for this compound in reversed-phase mode, HILIC is a viable option. HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes.[15][17]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Lower mobile phase pH (e.g., to 2.5-3.5 using formic acid or TFA). Use a highly deactivated, end-capped C18 column. Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). Increase the buffer concentration.[6][7][9] |
| Column overload. | Reduce the sample concentration or injection volume.[6] | |
| Column bed deformation or contamination. | Replace the column frit or use a guard column. If a void is suspected, reverse-flush the column (if permitted by the manufacturer).[6][7] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Dilute the sample. | |
| Split Peaks | Partially blocked column frit or void in the column. | Replace the frit or the column. Use of a guard column is recommended. |
| Co-elution with an interfering compound. | Adjust the mobile phase composition or gradient to improve resolution. Confirm by changing the detection wavelength.[7] |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Suggested Solution |
| Gradual shift in retention time | Poor column equilibration between gradient runs. | Increase the column equilibration time. |
| Mobile phase composition changing over time (evaporation of volatile components). | Prepare fresh mobile phase daily. Keep mobile phase bottles capped. | |
| Column aging or contamination. | Wash the column with a strong solvent. If the problem persists, replace the column. | |
| Random fluctuations in retention time | Pump malfunction or leaks in the HPLC system. | Check for pressure fluctuations and perform pump maintenance. Check for leaks in fittings and seals. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of mobile phase, especially buffer concentrations and pH.[18] | |
| Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[10][11] |
Experimental Protocols
Protocol 1: Starting Method for Reversed-Phase HPLC Analysis
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 50 25 95 30 95 30.1 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. Derivatization may be necessary for UV detection.[19][20] Alternatively, a charged aerosol detector (CAD), evaporative light scattering detector (ELSD), or mass spectrometer (MS) would be more suitable. If using UV, a low wavelength (e.g., 200-210 nm) may be attempted, but baseline noise could be an issue.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1][2]
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Hierarchical approach to mobile phase optimization in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. akjournals.com [akjournals.com]
- 11. moravek.com [moravek.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. mastelf.com [mastelf.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. HILIC-MS determination of dimethylamine in the active pharmaceutical ingredients and in the dosage forms of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 19. academic.oup.com [academic.oup.com]
- 20. akjournals.com [akjournals.com]
Preventing side reactions during the synthesis of 4-(Dimethylamino)butan-1-ol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Dimethylamino)butan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most prevalent laboratory methods for synthesizing this compound are:
-
Nucleophilic Substitution: The reaction of 4-chlorobutan-1-ol with dimethylamine. This is a direct and widely used method.
-
Reductive Amination: The reaction of γ-butyrolactone with dimethylamine, followed by reduction of the resulting amide intermediate. Alternatively, 4-hydroxybutanal can be directly used in a reductive amination with dimethylamine.
Q2: What is the primary side product when using 4-chlorobutan-1-ol as a starting material?
The main side product is tetrahydrofuran (THF). This occurs via an intramolecular Williamson ether synthesis, where the hydroxyl group is deprotonated by a base (like excess dimethylamine) and then attacks the carbon bearing the chlorine atom in the same molecule.[1][2]
Q3: How can I minimize the formation of tetrahydrofuran (THF)?
To reduce THF formation, it is crucial to control the reaction conditions. Using a high concentration of dimethylamine and a lower reaction temperature can favor the intermolecular reaction with dimethylamine over the intramolecular cyclization. Additionally, careful selection of the base and solvent system can influence the reaction outcome.
Q4: What is "over-alkylation" and how can it be prevented?
Over-alkylation, also known as quaternization, is the reaction of the desired product, this compound (a tertiary amine), with the starting material (e.g., 4-chlorobutan-1-ol) to form a quaternary ammonium salt.[3][4] This is a common issue in amine alkylations because the product amine can be as nucleophilic, or even more so, than the starting amine.[5][6] To prevent this, a molar excess of the amine nucleophile (dimethylamine) relative to the alkylating agent (4-chlorobutan-1-ol) should be used.
Q5: Are there any side reactions to be aware of when performing a reductive amination of γ-butyrolactone?
Yes. The reaction of γ-butyrolactone with dimethylamine forms an intermediate, 4-hydroxy-N,N-dimethylbutanamide. Incomplete reduction of this intermediate will lead to its presence as an impurity in the final product. The choice of reducing agent and reaction conditions are critical to ensure complete conversion to this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Route 1 (from 4-chlorobutan-1-ol): - Predominant formation of tetrahydrofuran (THF) due to intramolecular cyclization.[1][2]- Loss of volatile dimethylamine from the reaction mixture.Route 2 (from γ-butyrolactone): - Incomplete reaction of γ-butyrolactone with dimethylamine.- Incomplete reduction of the intermediate 4-hydroxy-N,N-dimethylbutanamide. | Route 1: - Use a significant excess of dimethylamine (e.g., 3-5 equivalents).- Maintain a low to moderate reaction temperature (e.g., 20-40 °C).- Ensure the reaction vessel is well-sealed to prevent the escape of dimethylamine gas.Route 2: - Increase reaction time and/or temperature for the initial amidation step.- Use a more powerful reducing agent (e.g., LiAlH₄) or ensure sufficient equivalents of the chosen reductant (e.g., NaBH₄ with a Lewis acid). |
| Presence of a quaternary ammonium salt impurity | Over-alkylation of the product by the starting 4-chlorobutan-1-ol.[3][4] | - Use a molar excess of dimethylamine.- Add the 4-chlorobutan-1-ol slowly to the solution of dimethylamine to maintain a high concentration of the aminating agent. |
| Formation of an alkene byproduct (e.g., but-3-en-1-ol) | Hofmann elimination of the quaternary ammonium salt under basic conditions. | - Avoid excessively high temperatures and strongly basic conditions during workup if quaternization is suspected.- Purify the final product via distillation or chromatography to remove the alkene. |
| Unreacted starting material in the final product | - Insufficient reaction time or temperature.- Deactivation of reagents. | - Monitor the reaction progress using TLC or GC.- Ensure the quality and stoichiometry of all reagents. |
Experimental Protocols
Protocol 1: Synthesis from 4-Chlorobutan-1-ol
Materials:
-
4-chlorobutan-1-ol
-
Dimethylamine (40% aqueous solution or as a solution in a suitable solvent like THF or ethanol)
-
Solvent (e.g., Ethanol or THF)
-
Base (optional, e.g., K₂CO₃)
Procedure:
-
In a sealed reaction vessel, combine 4-chlorobutan-1-ol (1 equivalent) with a suitable solvent like ethanol.
-
Add a significant molar excess of dimethylamine (3-5 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC or GC until the starting material is consumed.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Perform an aqueous workup to remove excess dimethylamine and any salts. The pH can be adjusted with a base to ensure the product is in its free base form.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Reductive Amination of γ-Butyrolactone
Materials:
-
γ-Butyrolactone
-
Dimethylamine
-
Reducing agent (e.g., Lithium aluminum hydride - LiAlH₄)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
Procedure:
-
Amide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve γ-butyrolactone (1 equivalent) in an anhydrous solvent.
-
Add dimethylamine (at least 1 equivalent, often in excess) and stir the mixture. The reaction can be performed at room temperature or with gentle heating to facilitate the ring-opening and formation of 4-hydroxy-N,N-dimethylbutanamide.
-
Reduction: In a separate flask, prepare a suspension of LiAlH₄ (a molar excess, typically 1.5-2 equivalents relative to the lactone) in an anhydrous solvent.
-
Cool the LiAlH₄ suspension to 0 °C and slowly add the solution of the intermediate amide from step 2.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reduction is complete (monitor by TLC or IR for the disappearance of the amide carbonyl peak).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solid aluminum salts and wash thoroughly with an organic solvent.
-
Dry the filtrate over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Reaction Pathways and Troubleshooting Logic
Caption: Main synthetic routes and potential side reactions.
Caption: A troubleshooting decision workflow for synthesis issues.
References
Technical Support Center: HPLC Analysis of 4-(Dimethylamino)butan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape during the HPLC analysis of 4-(Dimethylamino)butan-1-ol.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape in the HPLC analysis of this compound, a basic compound, is a common issue that can compromise the accuracy and precision of quantification. The following guide addresses common peak shape problems such as tailing, fronting, and splitting.
My peak is tailing. What are the possible causes and solutions?
Peak tailing is the most frequent issue encountered with basic analytes like this compound and is often characterized by an asymmetric peak with a drawn-out trailing edge.
-
Primary Cause: Secondary Interactions with Silanol Groups The primary reason for the tailing of basic compounds in reversed-phase HPLC is the interaction between the positively charged analyte (protonated amine) and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[1][2][3][4] This secondary ionic interaction causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
-
Solution 1: Adjust Mobile Phase pH Lowering the mobile phase pH to below 3 protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with the basic analyte.[1]
-
Solution 2: Use a Mobile Phase Additive (Competing Base) Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[2][3][4][5] The TEA molecules will preferentially interact with the silanols, reducing the opportunity for the analyte to engage in secondary interactions.[2][3][4][5]
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Solution 3: Choose an Appropriate Column Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups compared to older Type A silica columns. Columns with end-capping, where residual silanols are chemically bonded with an inert group, are highly recommended for analyzing basic compounds.
-
-
Other Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.[6]
-
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Use shorter, narrower internal diameter tubing.[2]
-
-
Why is my peak fronting?
Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still affect quantification.
-
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to move too quickly at the beginning of the column, leading to a fronting peak.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Column Overload: High concentrations of the analyte can also lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.[6]
-
-
Column Collapse: Using a mobile phase with a very high aqueous content (>95%) can cause the C18 chains of the stationary phase to collapse.
-
Solution: Flush the column with 100% acetonitrile to try and reverse the collapse. For highly aqueous mobile phases, consider using an aqueous-stable column.
-
-
What causes my peak to split or appear as a shoulder?
Split peaks can indicate several issues, from chemical equilibria to physical problems within the HPLC system.
-
Potential Causes and Solutions:
-
Mobile Phase pH is Too Close to the Analyte's pKa: The pKa of the dimethylamino group in this compound is approximately 9.71.[7] If the mobile phase pH is near this value, the analyte can exist in both its ionized and non-ionized forms, which can lead to peak splitting or broadening.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this basic compound, a mobile phase pH below 7.7 is generally recommended.
-
-
Co-eluting Impurity: A closely eluting impurity can appear as a shoulder on the main peak.
-
Solution: Adjust the mobile phase composition (e.g., change the organic-to-aqueous ratio or the pH) to improve the resolution between the two peaks.
-
-
Column Void or Contamination: A void at the head of the column or contamination can disrupt the sample band, leading to a split peak.
-
Solution: Use a guard column to protect the analytical column from contamination. If a void is suspected, the column may need to be replaced.
-
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for analyzing this compound?
A C18 reversed-phase column is a suitable choice for the analysis of this compound. To minimize peak tailing, it is highly recommended to use a modern, end-capped, high-purity silica (Type B) column. These columns have fewer accessible silanol groups, leading to improved peak symmetry for basic compounds.
Q2: What is the ideal mobile phase pH for the analysis of this compound?
To ensure good peak shape, the mobile phase pH should be at least 2 pH units away from the pKa of this compound, which is approximately 9.71.[7] Therefore, a mobile phase pH below 7.7 is advisable. A common strategy is to use a low pH mobile phase (e.g., pH 2.5-3.5) to protonate the silanol groups on the stationary phase and ensure the analyte is fully protonated.
Q3: What mobile phase additives can I use to reduce peak tailing, and how do they work?
Mobile phase additives, often called "silanol blockers" or "competing bases," can significantly improve the peak shape of basic compounds.[2] Triethylamine (TEA) is a commonly used additive.[2][3][4][5] It is a small basic molecule that competes with this compound for interaction with the active silanol sites on the stationary phase, thereby reducing the secondary interactions that cause tailing.[2][3][4][5]
Q4: How do I choose the right concentration of a mobile phase additive like triethylamine (TEA)?
A typical starting concentration for TEA is around 5-25 mM.[2][5] It is recommended to experiment with a range of concentrations to find the optimal balance between improved peak shape and potential effects on retention time and selectivity.
Quantitative Data Summary
The following tables provide key quantitative data to aid in method development and troubleshooting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO | [8] |
| Molecular Weight | 117.19 g/mol | [8] |
| pKa | ~9.71 | [7] |
Table 2: Mobile Phase Considerations for Peak Shape Improvement
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | < 7.7 (ideally 2.5 - 3.5) | To avoid analyte being in both ionized and non-ionized forms and to protonate silanol groups. |
| Triethylamine (TEA) Conc. | 5 - 25 mM | Acts as a competing base to mask silanol groups.[2][5] |
| Buffer Concentration | 10 - 50 mM | Helps to maintain a stable pH and can mask some silanol interactions. |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound. This method is a starting point and may require optimization for specific applications.
Recommended HPLC Method:
This method is based on a published method for this compound.[9]
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer).
-
-
Chromatographic Conditions:
-
Column: Newcrom R1 column (or a similar C18 reversed-phase column, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid. A typical starting point could be a ratio of 20:80 (v/v) MeCN:Water with 0.1% acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: As this compound lacks a strong chromophore, detection can be challenging with a standard UV detector. An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended. If using a UV detector, detection at a low wavelength (e.g., < 210 nm) may be possible, but sensitivity will be limited.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to the desired working concentration (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to improving the peak shape in the HPLC analysis of this compound.
Caption: A step-by-step workflow for troubleshooting poor peak shape in HPLC analysis.
Caption: Mechanism of silanol interaction leading to peak tailing and its mitigation at low pH.
References
- 1. lctsbible.com [lctsbible.com]
- 2. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. researchgate.net [researchgate.net]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Buy 4-(Dimethylamino)butanal | 104459-70-3 [smolecule.com]
- 8. This compound | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | SIELC Technologies [sielc.com]
Challenges in the purification of polar amino alcohols like 4-(Dimethylamino)butan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar amino alcohols, with a specific focus on 4-(Dimethylamino)butan-1-ol.
Troubleshooting Guides
Problem 1: My sample of this compound streaks badly on a silica gel TLC plate and column.
-
Question: Why is my polar amino alcohol streaking on silica gel, and how can I fix it?
-
Answer: Streaking, or tailing, of basic compounds like this compound on silica gel is a common issue. It is primarily caused by strong interactions between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can lead to poor separation and broad peaks.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-2.0% or a solution of 1-10% ammonia in methanol, which is then added to dichloromethane, can effectively neutralize the acidic sites on the silica, reducing the strong interactions and minimizing streaking.[1][2]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase. Alumina (basic or neutral) is a good alternative for the purification of amines.[3] Amine-functionalized silica columns are also specifically designed to reduce tailing of basic compounds.[4]
-
Sample Load: Ensure you are not overloading the column, as this can exacerbate streaking.[4]
-
Problem 2: I am unable to crystallize my this compound; it keeps "oiling out".
-
Question: What causes my polar amino alcohol to "oil out" during recrystallization, and what can I do about it?
-
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid. This is common for polar compounds which may have a melting point lower than the boiling point of the chosen solvent or may form a supersaturated solution that does not readily crystallize.
Solutions:
-
Solvent Selection: Experiment with different solvent systems. A mixture of a polar solvent in which the compound is soluble (like ethanol or methanol) and a non-polar anti-solvent in which it is insoluble (like hexane or diethyl ether) can be effective.
-
Salt Formation: Convert the free base of your amino alcohol to a salt, such as the hydrochloride salt. Salts often have higher melting points and are more crystalline, making them easier to recrystallize.
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature and then in a refrigerator. Rapid cooling can promote oiling out.
-
Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites for crystal growth. If you have a small amount of pure solid, adding a "seed crystal" can induce crystallization.
-
Problem 3: My polar amino alcohol seems to be co-eluting with polar impurities during column chromatography.
-
Question: How can I improve the separation of my polar amino alcohol from impurities of similar polarity?
-
Answer: Separating compounds with similar polarities can be challenging.
Solutions:
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), try a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can improve the resolution between compounds with close Rf values.
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge.[5][6][7] Since this compound has a basic amino group that will be protonated at acidic or neutral pH, cation-exchange chromatography can be a highly effective purification method to separate it from neutral or acidic impurities.
-
Protecting Group Strategy: Temporarily protect the polar functional groups (the amine and/or alcohol) with a non-polar protecting group, such as a tert-butyloxycarbonyl (Boc) group for the amine.[8][9] This will significantly reduce the polarity of your compound, making it easier to separate from polar impurities using standard silica gel chromatography. The protecting group can then be removed in a subsequent step.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main challenges in purifying polar amino alcohols like this compound?
-
A1: The primary challenges stem from their bifunctional nature. The presence of both a polar hydroxyl group and a basic amino group leads to high polarity, high water solubility, and strong interactions with common purification media like silica gel. This can result in issues like poor solubility in common organic solvents, streaking during chromatography, and difficulty with crystallization.[1]
-
-
Q2: Which analytical techniques are best for assessing the purity of this compound after purification?
-
A2: A combination of techniques is recommended. GC-MS is suitable for identifying and quantifying volatile impurities. Due to the polarity of the amino alcohol, derivatization might be necessary to improve its volatility and chromatographic performance.[10] HPLC with a suitable column (e.g., a C18 reversed-phase column with an appropriate mobile phase modifier) can be used for quantitative purity analysis.[10][11] NMR spectroscopy (¹H and ¹³C) is essential for confirming the structure of the purified compound and identifying any impurities that may be present.[11]
-
-
Q3: Can I use distillation to purify this compound?
-
A3: Yes, distillation under reduced pressure (vacuum distillation) can be a viable purification method for liquid amino alcohols.[12] This technique lowers the boiling point of the compound, which helps to prevent decomposition that might occur at higher temperatures. It is particularly useful for removing non-volatile impurities.
-
-
Q4: How do I visualize this compound on a TLC plate?
-
A4: Since this compound does not have a chromophore that absorbs UV light, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general stain for compounds with oxidizable groups like alcohols and amines.[13] Ninhydrin stain can also be used to visualize primary and secondary amines, and sometimes tertiary amines, often appearing as yellow or orange spots.[13][14][15] Iodine vapor is another general method that can be effective.[13][16]
-
Data Presentation
The following table provides illustrative data on the expected purity and yield for different purification techniques for a polar amino alcohol like this compound. Please note that these are typical values, and actual results may vary depending on the initial purity of the crude material and the optimization of the purification protocol.
| Purification Technique | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield | Notes |
| Vacuum Distillation | ~85% | ~95-97% | 60-75% | Effective for removing non-volatile impurities. |
| Recrystallization (as HCl salt) | ~90% | >99% | 50-70% | Can provide very high purity if a suitable solvent system is found. |
| Silica Gel Chromatography (with TEA) | ~85% | ~98% | 70-85% | The use of a basic modifier is crucial to prevent streaking. |
| Alumina Chromatography | ~85% | ~97-98% | 75-90% | Good alternative to silica gel for basic compounds. |
| Ion-Exchange Chromatography | ~90% | >99% | 65-80% | Highly selective for charged molecules. |
| Purification via Boc-Protection | ~85% | >99% | 55-75% (overall) | Involves two additional chemical steps (protection and deprotection). |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH). To prevent streaking, add 1% triethylamine (TEA) to the eluent. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:5 DCM:MeOH with 1% TEA). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent. Alternatively, for less soluble samples, create a dry load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient of increasing methanol concentration can be used to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC using a suitable visualization stain (e.g., potassium permanganate).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification via Boc-Protection and Deprotection
-
Protection Step:
-
Dissolve the crude this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Add a base, such as triethylamine or sodium bicarbonate (1.5 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, perform an aqueous workup to remove excess reagents. The Boc-protected product, being less polar, can be extracted with an organic solvent like ethyl acetate.
-
Purify the less polar Boc-protected compound by standard silica gel chromatography (e.g., using a hexane/ethyl acetate gradient).
-
-
Deprotection Step:
-
Dissolve the purified Boc-protected amino alcohol in a suitable solvent like DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure. An aqueous basic workup may be necessary to neutralize the resulting ammonium salt and obtain the pure free amine.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting streaking in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. conductscience.com [conductscience.com]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. Ion-Exchange Chromatography: Basic Principles and Application | Springer Nature Experiments [experiments.springernature.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. epfl.ch [epfl.ch]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Stability of 4-(Dimethylamino)butan-1-ol under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Dimethylamino)butan-1-ol under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH levels?
A1: Based on the chemistry of amino alcohols and data from structurally similar compounds, this compound is expected to exhibit greater stability in acidic to neutral aqueous solutions compared to basic solutions. The tertiary amine group is protonated at acidic pH, which can reduce its nucleophilicity and susceptibility to certain degradation pathways. In contrast, under basic conditions, the free tertiary amine is more reactive. For a related compound, 4-(N,N-dimethylamino)phenol (4-DMAP), maximum stability has been observed in the pH range of 2.0 to 3.0[1].
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: Under strong acidic conditions and elevated temperatures, potential degradation could involve dehydration of the primary alcohol to form an alkene, or N-dealkylation, although the latter typically requires more forcing conditions. Protonation of the dimethylamino group is the initial and predominant reaction in acidic media, which generally enhances the compound's stability.
Q3: What degradation products might be expected under basic conditions?
A3: In the presence of strong bases and heat, or oxidizing agents, this compound could potentially undergo elimination reactions or oxidation. The primary alcohol could be oxidized to an aldehyde or a carboxylic acid. The tertiary amine is also susceptible to oxidation.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: this compound is a basic compound and will react exothermically with acids to form salts. It may also be incompatible with strong oxidizing agents. As a corrosive substance, it can cause severe skin burns and eye damage[2][3][4]. It is advisable to handle it with appropriate personal protective equipment[2].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound during acidic workup | The compound has been protonated and is now in the aqueous layer. | Neutralize the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the amine and then extract with an appropriate organic solvent. |
| Unexpected peaks in HPLC/GC analysis after storage in a basic solution | Degradation of the compound has occurred. | Prepare fresh solutions before use. If storage is necessary, consider buffering the solution to a slightly acidic or neutral pH. Analyze the sample by LC-MS or GC-MS to identify the degradation products. |
| Discoloration of the compound upon storage | This may indicate oxidation or other degradation pathways. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Check the purity of the material before use. |
| Low recovery after purification by silica gel chromatography | The basic nature of the dimethylamino group can lead to strong adsorption on acidic silica gel. | Consider using a different purification technique such as acid-base extraction or chromatography on neutral or basic alumina. Alternatively, a small amount of a basic modifier (e.g., triethylamine) can be added to the eluent during silica gel chromatography. |
Data Presentation
Table 1: Hypothetical Degradation of this compound After 24 Hours
| Condition | Temperature (°C) | pH | Parent Compound Remaining (%) | Major Degradation Product(s) |
| Acidic | 50 | 2.0 | >95 | N/A (minor impurities) |
| Neutral | 50 | 7.0 | >90 | Trace oxidation products |
| Basic | 50 | 12.0 | <70 | Oxidation and elimination products |
Note: This table presents hypothetical data for illustrative purposes, as no specific experimental stability data for this compound was found in the search results.
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol outlines a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS) detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[5]
-
This compound reference standard
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the desired buffer (acidic, neutral, or basic) at a concentration of 1 mg/mL.
-
Incubation: Incubate the samples at the desired temperature. At specified time points, withdraw an aliquot and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) or MS detection.
-
-
Data Analysis: The percentage of the remaining parent compound is calculated by comparing the peak area at each time point to the initial peak area. Degradation products can be identified by their retention times and, if using MS detection, by their mass-to-charge ratio.
Protocol 2: GC-MS Method for Impurity Profiling
This protocol provides a general method for identifying volatile degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
GC-MS system with a capillary column and an electron ionization (EI) source.
Reagents:
-
Helium (carrier gas)
-
This compound sample from the stability study
Procedure:
-
Sample Preparation: The sample may require derivatization to increase volatility and improve peak shape.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Injection Mode: Splitless.
-
MS Detection: Electron ionization (EI) in full scan mode.
-
-
Data Analysis: Identify degradation products by comparing their mass spectra to a spectral library (e.g., NIST).
Visualizations
Caption: Protonation of this compound under acidic conditions.
Caption: Potential degradation pathways under basic conditions.
Caption: General workflow for stability testing.
References
- 1. Stability of 4-DMAP in solution [pubmed.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | C6H15NO | CID 83350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Dimethylamino)-1-butanol = 97.0 GC 13330-96-6 [sigmaaldrich.com]
- 5. This compound | SIELC Technologies [sielc.com]
Minimizing water content in the Grignard synthesis of 4-(Dimethylamino)butan-1-ol analogs
Topic: Minimizing Water Content in the Grignard Synthesis of 4-(Dimethylamino)butan-1-ol Analogs
Welcome to Grignar-Assist, your dedicated resource for troubleshooting the synthesis of this compound analogs. This guide is tailored for researchers, scientists, and drug development professionals to address the challenges associated with this moisture-sensitive reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
Question 1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?
Answer: Failure to initiate is one of the most common hurdles in Grignard synthesis. The primary culprit is often the passivation of the magnesium surface by a layer of magnesium oxide (MgO) or the presence of trace moisture.[1]
Here is a systematic approach to troubleshoot this issue:
-
Ensure Absolute Anhydrous Conditions: Grignard reagents are extremely reactive with water.[2][3] Any moisture in your glassware, solvents, or on the surface of the magnesium will prevent the reaction from starting.[4][5]
-
Activate the Magnesium: The surface of magnesium turnings can have an oxide layer that acts as a barrier.[1]
-
Solution: Activate the magnesium to expose a fresh, reactive surface. Several methods can be employed, as detailed in the table below. The disappearance of the iodine color, gentle bubbling, or a gray/cloudy appearance are indicators of successful initiation.[1]
-
| Activation Method | Description | Key Indicators |
| Iodine Crystal | Add a single, small crystal of iodine to the magnesium turnings. It etches the surface, creating reactive sites.[1][6] | The characteristic purple/brown color of iodine fades.[1] |
| 1,2-Dibromoethane (DBE) | Add a few drops of DBE. It reacts readily with the magnesium surface to form ethylene gas and magnesium bromide.[1][6] | Bubbling (ethylene gas evolution) is observed.[1] |
| Mechanical Grinding | Gently crush the magnesium turnings with a dry glass rod in the reaction flask (under inert gas) to break the oxide layer.[4] | Visual exposure of a fresh, shiny metal surface. |
| Sonication | Place the reaction flask in an ultrasonic bath to physically disrupt the MgO layer.[6] | Initiation may occur without other activators. |
Question 2: My reaction started successfully but then stopped prematurely. What is the likely cause?
Answer: This issue often points to insufficient reagent purity or a leak in your inert atmosphere setup.
-
Moisture/Protic Impurity Introduction: A small leak in your apparatus can introduce atmospheric moisture over time, quenching the Grignard reagent as it forms.[7] Similarly, if your organic halide or solvent contains protic impurities (like alcohols), they will react with and consume the Grignard reagent.[8]
-
Solution: Ensure all joints in your glassware are well-sealed. Use high-purity, anhydrous solvents and freshly distilled organic halides.
-
-
Incomplete Protection of the Amino Group: The N-H protons of a primary or secondary amine are acidic enough to be deprotonated by the Grignard reagent.[9] If your substrate is an analog with a free amine, this will consume the reagent.
-
Solution: The amino group must be protected before the Grignard reaction. A common protecting group is tert-butyloxycarbonyl (Boc). Ensure the protection reaction has gone to completion before proceeding.[10]
-
Question 3: I'm getting a very low yield of my this compound analog. What are the potential reasons?
Answer: Low yield is a multifaceted problem, often stemming from a combination of factors.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Chronic Moisture Contamination | Even small amounts of water will stoichiometrically reduce your yield.[11] Review all drying procedures for glassware and solvents. | Increased yield of the desired alcohol. |
| Wurtz Coupling Side Reaction | The Grignard reagent can react with the starting organic halide.[12] | Adding the halide slowly and using dilute solutions minimizes this side reaction.[10] |
| Enolization of the Ketone/Ester | If the Grignard reagent is particularly bulky or the carbonyl substrate has acidic α-protons, deprotonation (enolization) can compete with nucleophilic addition.[10] | Lower the reaction temperature (e.g., to 0 °C or -78 °C) during the Grignard addition.[10] |
| Impure Starting Materials | Impurities in the ketone/ester or the organic halide can inhibit the reaction or lead to side products.[4] | Purify starting materials before use (e.g., by distillation). |
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to exclude water from a Grignard reaction? A1: Grignard reagents are powerful bases.[7] Water is a protic compound and will act as an acid, reacting with the Grignard reagent in a simple acid-base reaction. This reaction is much faster than the desired carbon-carbon bond formation and converts the Grignard reagent into a simple alkane, rendering it useless for the synthesis and reducing your overall yield.[13][14]
Q2: How can I be certain my glassware and reagents are sufficiently dry? A2: For glassware, heating in an oven at >120°C for at least 4 hours or flame-drying under vacuum until glowing red-hot and cooling under a stream of dry nitrogen or argon is standard practice.[1][15] For solvents, use commercially available anhydrous solvents packaged under nitrogen (e.g., in Sure/Seal™ bottles) or dry them using established methods (see Protocol 2).[11][15] Solid reagents can be dried in a vacuum desiccator or by azeotropic distillation.[15]
Q3: What is the most effective way to dry ethereal solvents like diethyl ether or THF? A3: For achieving the lowest possible water content, distillation from a suitable drying agent is the most effective method.
| Drying Agent | Description | Notes |
| Sodium/Benzophenone | Sodium metal reacts with water. Benzophenone is added as an indicator; it forms a deep blue or purple ketyl radical when the solvent is anhydrous and oxygen-free.[16] | Highly effective. The blue color provides a visual confirmation of dryness. Requires careful handling of sodium metal. |
| Calcium Hydride (CaH₂) | A versatile and relatively safe drying agent that reacts with water to produce hydrogen gas.[16] | Good for pre-drying or for solvents where sodium is too reactive. |
| Molecular Sieves (3Å or 4Å) | Zeolites with pores that trap water molecules.[15][17] | Convenient and safe for storing already anhydrous solvents to maintain dryness. Less effective for removing large amounts of water. Sieves must be activated by heating before use.[17] |
| Lithium Aluminum Hydride (LiAlH₄) | An extremely powerful drying agent, but also highly reactive and dangerous.[16] | Generally reserved for specific applications where extreme dryness is paramount and other methods are unsuitable. Requires expert handling. |
Q4: What are the visual signs of a successful Grignard reaction initiation? A4: Several signs indicate the reaction has started: a noticeable increase in temperature (exotherm), the formation of a cloudy or grey/brown precipitate, and spontaneous boiling of the solvent at the surface of the magnesium turnings.[1] If you used iodine as an activator, its color will disappear.[1]
Experimental Protocols & Methodologies
Protocol 1: Rigorous Drying of Glassware
-
Clean all glassware (round-bottom flask, condenser, addition funnel) with soap and water, followed by a rinse with deionized water and then acetone to remove residual water.[5]
-
Place the glassware in a laboratory oven at 125-150°C for a minimum of 4 hours (overnight is preferable).
-
Assemble the glassware hot from the oven and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) while it cools to room temperature.
-
Alternatively, for rapid drying, assemble the cool, clean glassware and flame-dry all surfaces under a high vacuum using a heat gun or a gentle Bunsen burner flame until all visible moisture is gone. Allow to cool completely under an inert atmosphere.[4]
Protocol 2: Preparation of Anhydrous THF using Sodium/Benzophenone
-
Pre-dry reagent-grade THF (containing ~0.03% water) by letting it stand over calcium hydride overnight, then decant.
-
To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the pre-dried THF.
-
Add sodium metal, cut into small pieces, to the THF (approx. 10 g per 1 L).
-
Add a small amount of benzophenone (approx. 0.2 g).
-
Gently reflux the mixture. As the solvent becomes anhydrous and free of oxygen, a persistent deep blue or purple color will develop.[18] If the color fades, more sodium is needed.
-
Once the blue color is stable, the solvent can be distilled directly into the reaction flask for immediate use.
Protocol 3: General Procedure for the N-Boc Protection of an Amino Alcohol Precursor
-
Dissolve the amino alcohol or amino ester hydrochloride salt (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water.
-
Add a base like triethylamine (2.2 eq.) to neutralize the hydrochloride salt and free the amine.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) to the solution.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, perform an aqueous workup to remove the base and other water-soluble components. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected precursor.[10]
Visualizations
Caption: Experimental workflow for minimizing water in Grignard synthesis.
Caption: Troubleshooting decision tree for a failing Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 16. Drying solvents and Drying agents [delloyd.50megs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. google.com [google.com]
Optimizing injection volume and concentration for 4-(Dimethylamino)butan-1-ol analysis
Welcome to the technical support center for the analysis of 4-(Dimethylamino)butan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the analysis of this compound?
A1: The most common and effective techniques for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).[1][2] The choice between these techniques depends on the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., purity assessment vs. quantification in a complex mixture).[1]
Q2: What is a typical starting injection volume for GC-MS analysis of this compound?
A2: A standard injection volume for GC-MS analysis is typically 1 µL.[1][3] This volume is a good starting point to avoid column overload, which can lead to poor peak shapes like fronting.[3][4] For trace analysis, a splitless injection is often used to ensure the entire sample is transferred to the analytical column.[5] If higher sensitivity is needed, larger injection volumes may be considered, but this requires careful optimization to prevent backflash and peak distortion.[3][6]
Q3: How do I select the appropriate concentration range for my calibration standards?
A3: The concentration range for your calibration standards should bracket the expected concentration of this compound in your samples. It is crucial to establish a linear range where the instrument response is proportional to the concentration. For GC-MS analysis of related compounds, linearity ranges can vary widely, for example, from 10 - 250 ng/mL in oral fluid to 50 - 2000 ng/mL in urine.[2] It is recommended to perform a preliminary analysis of your sample to estimate the concentration and then prepare a series of standards around that value.
Q4: I am observing significant peak tailing in my chromatogram. What are the likely causes and solutions?
A4: Peak tailing is a common issue when analyzing amines like this compound by GC.[7][8] This is often due to the interaction of the polar amine group with active sites in the GC system.[3] Here are the primary causes and solutions:
-
Active Sites: The injector liner, glass wool, and the front of the GC column can have active silanol groups that interact with the analyte.
-
Column Choice: Using a column not specifically designed for amines can lead to tailing.
-
Derivatization: The polar nature of the hydroxyl and amino groups can contribute to tailing.
Troubleshooting Guides
This section provides systematic guidance for common issues encountered during the analysis of this compound.
Issue: Poor Peak Shape (Fronting, Tailing, or Splitting)
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the inlet or column. | 1. Replace the inlet liner with a new, deactivated one.[3] 2. Use a base-deactivated column or a column specifically for amine analysis.[7] 3. Trim 10-20 cm from the front of the column.[3] 4. Consider derivatization of the analyte.[10] |
| Peak Fronting | Column overload. | 1. Reduce the injection volume (e.g., from 2 µL to 1 µL).[4] 2. Dilute the sample.[3] 3. Increase the split ratio if using a split injection.[5] |
| Split Peaks | Improper column installation or issues with moisture in the sample. | 1. Ensure the column is cut cleanly and installed at the correct height in the inlet.[3] 2. For headspace analysis, moisture in the sample can cause peak splitting; consider drying the sample or using a sorbent that is less sensitive to water.[11] |
Issue: Low or No Signal Response
| Symptom | Potential Cause | Troubleshooting Steps |
| Low/No Peak | Analyte degradation in the injector. | 1. Lower the injector temperature. Start with a lower temperature and gradually increase it to find the optimum.[4] 2. Ensure the use of a deactivated liner to minimize catalytic degradation.[6] |
| Low sample concentration. | 1. Use a splitless injection to introduce more analyte onto the column.[5] 2. Consider concentrating the sample if possible. 3. Employ Large Volume Injection (LVI) techniques if available.[3] | |
| Adsorption of the analyte. | 1. Deactivate the entire system, as amines can adhere to glass and metal surfaces.[9] 2. Condition the column according to the manufacturer's instructions.[4] |
Data Presentation: Recommended GC-MS Parameters
The following table summarizes starting parameters for the GC-MS analysis of this compound, based on methods for structurally similar compounds. These should be optimized for your specific instrument and application.
| Parameter | Recommended Value/Type | Rationale |
| Injection Volume | 1 µL | A standard starting point to prevent column overload.[3] |
| Injection Mode | Splitless | Ideal for trace analysis, ensuring maximum transfer of analyte to the column.[1][5] |
| Injector Temperature | 250 °C | A common starting point, but should be optimized to ensure volatilization without degradation.[1] |
| Liner | Deactivated, possibly with glass wool | Minimizes active sites and aids in sample volatilization.[6] |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A common, robust column suitable for a wide range of compounds.[1][10] Consider a base-deactivated column for improved peak shape.[7] |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert and provides good chromatographic efficiency.[1] |
| Oven Program | Initial: 100°C for 2 min, Ramp: 15°C/min to 280°C, Hold: 10 min | This is a starting point and should be optimized based on the retention time of the analyte and other components in the sample.[1] |
| MS Transfer Line Temp. | 280 °C | Ensures efficient transfer of the analyte to the mass spectrometer without cold spots.[1] |
| Ion Source Temp. | 230 °C | A standard temperature for electron ionization.[1] |
Experimental Protocols & Workflows
Experimental Workflow: Troubleshooting Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting common peak shape issues in the GC analysis of this compound.
Caption: Troubleshooting workflow for common peak shape issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Problems with low level amines by GC-FID - Chromatography Forum [chromforum.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-(Dimethylamino)butan-1-ol by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods for the purity assessment of 4-(Dimethylamino)butan-1-ol. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.
Introduction to Purity Assessment
The determination of purity is a critical step in chemical analysis, ensuring the quality, safety, and efficacy of chemical compounds, particularly in the pharmaceutical industry. An accurate purity assessment verifies the identity and quantity of the primary substance while identifying and quantifying any impurities. For a compound like this compound, selecting a suitable analytical method is paramount.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] Its principal advantage is the direct proportionality between the NMR signal area and the number of nuclei, which allows for quantification without requiring an identical reference standard for the analyte.[1] Alternative methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are also widely used and offer distinct advantages in terms of sensitivity and separation efficiency.
Quantitative Data Summary
The following table summarizes illustrative quantitative purity data for this compound as determined by qNMR and compared with other methods. This data is representative and intended to illustrate how such comparisons would be presented.
| Parameter | qNMR | GC-FID | HPLC-UV |
| Purity (%) | 99.2 | 99.5 | 99.3 |
| Uncertainty (±%) | 0.2 | 0.3 | 0.4 |
| Limit of Quantification (LOQ) | ~0.1% | <0.01% | <0.01% |
| Analysis Time per Sample | ~15 min | ~30 min | ~25 min |
| Sample Consumption | ~5-10 mg | <1 mg | <1 mg |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that provides a direct measurement of the analyte's concentration. The integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the molecule.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[2]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)[3]
-
5 mm NMR tubes
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Deuterium oxide (D₂O), Chloroform-d (CDCl₃))[3]
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H-NMR spectrum under quantitative conditions, ensuring complete relaxation of all relevant signals (a long relaxation delay, e.g., 5 times the longest T1, is crucial).
-
Use a 90° pulse angle.
-
Ensure a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the N-methyl protons) and a signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC-FID is a technique used to separate and quantify volatile and semi-volatile organic compounds.[1] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase, followed by detection by a flame ionization detector.[1]
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[3]
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min and hold for 10 minutes.[5]
-
Detector Temperature: 300°C
-
Carrier Gas: Helium
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a technique for separating, identifying, and quantifying components in a mixture. It is suitable for the analysis of non-volatile compounds.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[5]
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.[3]
-
Chromatographic Conditions:
-
Data Analysis: The purity is determined by the area percentage of the main peak.[3]
Visualizations
Caption: Experimental workflow for purity assessment by qNMR.
Caption: Comparison of qNMR with alternative purity assessment methods.
References
Comparative Guide to Analytical Methods for 4-(Dimethylamino)butan-1-ol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 4-(Dimethylamino)butan-1-ol (DMAB) is crucial for various applications, including pharmacokinetic studies, quality control, and metabolite analysis. This guide provides a comparative overview of the primary analytical techniques employed for the quantification of DMAB, presenting available experimental data and detailed methodologies.
While specific, validated quantitative data for this compound is not extensively available in the public domain, this guide draws upon established analytical methodologies for structurally similar compounds, particularly its diphenyl analogue, 4-(Dimethylamino)-1,1-diphenylbutan-1-ol, the primary metabolite of methadone.[1][2] The principles and general protocols are transferable and provide a strong foundation for developing and validating specific methods for DMAB.
Overview of Analytical Techniques
The most common analytical techniques for the quantification of compounds like DMAB are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[1][3] The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[3]
A general workflow for comparing these analytical methods is outlined below:
Caption: Workflow for Analytical Method Comparison.
Quantitative Data Comparison
The following table summarizes the performance parameters for different analytical techniques. The data for GC-MS and LC-MS/MS is based on the analysis of the structurally related compound 4-(Dimethylamino)-1,1-diphenylbutan-1-ol and serves as a reference for expected performance.[3]
| Validation Parameter | GC-MS (Oral Fluid)[3] | GC-MS (Urine)[3] | HPLC-UV (General)[1] | LC-MS/MS (General)[3] |
| Linearity Range | 10 - 250 ng/mL | 50 - 2000 ng/mL | Method Dependent | High sensitivity, wide dynamic range expected |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | Typically > 0.99 | Typically > 0.99 |
| Precision (%RSD) | < 15% | 1.5 - 5.5% | Typically < 15% | High precision expected |
| Accuracy/Recovery | 45 - 74% | Not specified | Method Dependent | High accuracy expected |
| Limit of Detection (LOD) | 5 ng/mL | Not specified | Generally higher than MS-based methods | Lower detection limits than HPLC-UV and GC-MS |
| Limit of Quantification (LOQ) | 10 ng/mL | 50 ng/mL | Generally higher than MS-based methods | Lower quantification limits than HPLC-UV and GC-MS |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are general protocols and may require optimization for the specific sample matrix and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[1] Due to the polar nature of DMAB, derivatization may be necessary to improve its chromatographic properties.[4]
Sample Preparation (with Derivatization):
-
Extract DMAB from the sample matrix using a suitable solvent.
-
Dry the sample residue.
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[4]
-
Heat the mixture at 70 °C for 30 minutes to facilitate derivatization.[4]
Instrumentation and Conditions (General):
-
GC-MS System: Equipped with a capillary column and an electron ionization (EI) source.[1]
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.[1]
-
-
Injector Temperature: 250 °C (Splitless mode).[1]
-
Ion Source Temperature: 230 °C.[1]
-
Transfer Line Temperature: 280 °C.[1]
-
Ionization Energy: 70 eV.[1]
Data Analysis: For quantification, create a calibration curve using an appropriate internal standard. The curve is constructed by plotting the peak area ratios of the analyte to the internal standard against the concentration of the standards.[1]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible technique for quantifying compounds like DMAB.[3] A reverse-phase HPLC method is generally suitable.[5]
Instrumentation and Conditions (General):
-
HPLC System: With a quaternary pump, autosampler, column oven, and UV-Vis detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). For Mass-Spec (MS) compatible applications, formic acid is a suitable modifier.[1][5]
-
Start with a suitable percentage of A, and increase over a set time to elute the compound.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition.
-
For quantification, prepare a series of calibration standards from a stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
Data Analysis: Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the prepared standards. The concentration of DMAB in unknown samples is then determined from this curve.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for bioanalysis, especially for samples with complex matrices.[3]
Instrumentation and Conditions: The chromatographic conditions are often similar to HPLC-UV methods. The key difference is the detector.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for quantification, providing excellent specificity and sensitivity.[3]
Sample Preparation: Sample preparation is critical to minimize matrix effects.[6] This can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction depending on the biological matrix.
Data Analysis: Similar to GC-MS, a calibration curve is generated using an internal standard (preferably a stable isotopically labeled version of the analyte) to ensure accuracy.[6] The peak area ratio of the analyte to the internal standard is plotted against the concentration.
References
A Comparative Guide to the Validation of an HPLC Method for 4-(Dimethylamino)butan-1-ol Analysis
This guide provides a comprehensive overview and comparison of analytical methods for the validation of 4-(Dimethylamino)butan-1-ol. It is intended for researchers, scientists, and professionals in drug development who are engaged in the quantitative analysis of this and similar aliphatic amines. The document details a primary High-Performance Liquid Chromatography (HPLC) method and compares its performance with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and robust technique for the quantification of this compound. Due to the presence of a chromophore, this method is suitable for purity assessment and quantification in bulk drug substances and pharmaceutical formulations.
Experimental Protocol: HPLC-UV
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.[1]
-
Chromatographic Conditions :
-
Column : C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.[1][2]
-
Mobile Phase : A gradient of Acetonitrile (A) and 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water (B).[1][2]
-
Gradient Program : Start with 30% A, increase to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate : 1.0 mL/min.[2]
-
Column Temperature : 30 °C.[2]
-
Detection Wavelength : 220 nm.[2]
-
Injection Volume : 10 µL.[2]
-
-
Sample Preparation :
-
Standard Stock Solution (1000 µg/mL) : Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Working Standard Solutions : Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
-
Sample Solution : Prepare the sample by dissolving the material in the diluent to achieve a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[2]
-
Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC analytical method.
Comparison with Alternative Analytical Methods
The choice of an analytical method depends on factors like required sensitivity, selectivity, the sample matrix, and available instrumentation.[3] Below is a comparison of HPLC with other powerful techniques. The data presented is based on the analysis of 4-(Dimethylamino)-1,1-diphenylbutan-1-ol (EDDP), a primary metabolite of methadone and a structurally related compound, as specific validated data for this compound is not widely published.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile compounds. For polar molecules like amino alcohols, derivatization may be required to improve chromatographic performance.[4]
Experimental Protocol: GC-MS
-
Instrumentation : GC system coupled to a mass spectrometer.[4]
-
Chromatographic Conditions :
-
MS Detection : Electron Ionization (EI) at 70 eV in full scan mode (m/z 40-550).[2]
-
Derivatization : If necessary, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level quantification.[3]
Experimental Protocol: LC-MS/MS
-
Chromatography : Utilizes similar HPLC conditions as the UV method for separation.
-
MS Detection : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its excellent specificity and sensitivity.[3]
Performance Data Comparison
The following tables summarize the validation parameters for different analytical techniques based on data for the related compound EDDP.[3]
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance [3]
| Validation Parameter | Method (Oral Fluid) | Method (Urine) |
| Linearity Range | 10 - 250 ng/mL | 50 - 2000 ng/mL |
| Correlation Coeff. (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | 1.5 - 5.5% |
| Accuracy/Recovery | 45 - 74% | Not specified |
| LOD | 5 ng/mL | Not specified |
| LOQ | 10 ng/mL | 50 ng/mL |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance [3]
| Validation Parameter | Method (Postmortem Blood & Urine) | Method (Urine) |
| Linearity Range | 0.5 - 1000 ng/mL | 10 - 5000 ng/mL |
| Correlation Coeff. (r²) | > 0.9993 | > 0.995 |
| Precision (%RSD) | 0.3 - 8.6% | < 5% |
| Accuracy/Recovery | 91.5 - 123.0% | Within 10% of nominal value |
| LOD | Not specified | Not specified |
| LOQ | 0.5 ng/mL | 10 ng/mL |
Logical Flow for Method Selection
References
Comparative study of 4-(Dimethylamino)butan-1-ol and other amino alcohols in catalysis
Objective Comparison of Catalyst Performance in the Enantioselective Addition of Diethylzinc to Aldehydes
Chiral amino alcohols are a cornerstone in modern asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical and fine chemical industries.[1] These bidentate ligands, which feature both a Lewis basic amino group and a hydroxyl group, coordinate to a metal center to form a chiral environment that directs the stereochemical outcome of a reaction.[1] One of the most well-established applications for this class of catalysts is the enantioselective addition of diethylzinc to aldehydes, a reliable method for producing enantioenriched secondary alcohols.[1][2]
Data Presentation: Catalyst Performance
The efficacy of a chiral catalyst is primarily assessed by its ability to produce the desired product in high yield and with high enantiomeric excess (ee), preferably under mild conditions with low catalyst loading. The following table summarizes the performance of various chiral amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| (-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol) | 8 | Room Temp | 20 | 92 | 95 | (S) |
| (1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE) | 2 | 0 | 24 | 98 | 95 | (R) |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine (DPP) | 5 | 0 | 48 | 97 | 98 | (S) |
| (1R,2S)-(-)-N-Methylephedrine | 5 | 0 | 72 | 85 | 92 | (R) |
| (S)-a,a-Diphenyl-2-pyrrolidinemethanol (a Prolinol derivative) | 2 | Room Temp | 12 | 95 | 97 | (S) |
Note: The data presented is compiled from various sources for a standardized model reaction and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Below is a detailed methodology for the asymmetric addition of diethylzinc to benzaldehyde, which is a representative protocol for evaluating the efficacy of chiral amino alcohol catalysts.
Materials:
-
Chiral amino alcohol catalyst (e.g., DBNE)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.[2]
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.[2]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).[2]
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.[2]
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[2]
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol.
-
Characterization: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Visualizations: Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde and a general workflow for comparing the efficacy of different catalysts in this reaction.
Caption: Catalytic cycle for the addition of diethylzinc to aldehydes.
Caption: Experimental workflow for catalyst screening.
References
Cross-Validation of GC-MS and HPLC for Purity Assessment of 4-(Dimethylamino)butan-1-ol: A Comparative Guide
In the realm of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1][2] 4-(Dimethylamino)butan-1-ol is a key chemical intermediate whose purity can significantly impact the quality and safety of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity profiling of this compound.
Both HPLC and GC-MS are cornerstone techniques in pharmaceutical analysis, offering orthogonal approaches to ensure comprehensive impurity detection.[1] HPLC is highly versatile for a wide range of compounds, including non-volatile and thermally labile substances, making it a go-to method for routine purity and stability testing.[3][4] Conversely, GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds, providing high separation efficiency and definitive peak identification through mass spectrometry.[3][4] The choice between these methods, or their complementary use, depends on the specific impurities expected and the analytical objective.
Quantitative Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for GC-MS and HPLC methods tailored for the analysis of this compound, demonstrating their respective capabilities in a quantitative context.
| Validation Parameter | GC-MS (with Derivatization) | HPLC-UV | Comments |
| Linearity Range | 0.5 - 100 µg/mL | 1 - 100 µg/mL | Both methods offer a practical range for impurity quantification. |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 | HPLC typically shows slightly superior linearity for this application. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 µg/mL | GC-MS can offer higher sensitivity for specific volatile impurities. |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.7 µg/mL | The lower LOQ for GC-MS is advantageous for trace-level impurity analysis. |
| Precision (%RSD) | < 10% | < 5% | HPLC methods generally provide better precision for routine analysis.[5] |
| Accuracy/Recovery (%) | 90 - 110% | 95 - 105% | Both methods demonstrate high accuracy within acceptable limits. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for both HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative analysis of this compound and its non-volatile impurities.[6]
1. Instrumentation and Reagents:
-
HPLC System: A standard HPLC system with a UV-Vis detector, quaternary pump, autosampler, and column thermostat.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7][8]
-
Reagents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm), and Formic Acid (HPLC grade).[8]
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Program: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions for 5 minutes.
-
Column Temperature: 30 °C.[8]
-
Injection Volume: 10 µL.[8]
3. Sample and Standard Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.[7]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[7]
-
Sample Preparation: Dissolve the sample material in the mobile phase to achieve a final concentration within the calibration range (e.g., 1 mg/mL for purity assessment). Filter the solution through a 0.45 µm syringe filter before injection.[8]
4. Data Analysis:
-
Identify the peak for this compound based on its retention time compared to the reference standard.
-
Calculate the purity by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of this compound, derivatization is recommended to improve its volatility and chromatographic peak shape.[6][8][9]
1. Instrumentation and Reagents:
-
GC-MS System: A standard GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]
-
Reagents: Dichloromethane (GC grade), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a derivatizing agent.[6]
2. Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[8]
-
Oven Temperature Program: Initial temperature 100 °C, hold for 2 minutes; ramp to 280 °C at 15 °C/min; hold at 280 °C for 10 minutes.[8]
-
Injector: Splitless mode at 250 °C.[8]
-
Transfer Line Temperature: 280 °C.[8]
-
Ion Source Temperature: 230 °C.[8]
-
Ionization Energy: 70 eV.[8]
-
Mass Range: m/z 40-550.[8]
3. Sample and Standard Preparation (with Derivatization):
-
Stock Solution (1000 µg/mL): Prepare a stock solution of the reference standard and sample in dichloromethane.
-
Derivatization: Transfer 100 µL of the stock solution to a vial. Add 100 µL of BSTFA. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
Calibration Standards: Prepare calibration standards by derivatizing dilutions of the stock solution.
4. Data Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Identify the derivatized this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times.
-
Quantify impurities using a calibration curve constructed from the derivatized standards.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Establishing a Reference Standard for 4-(Dimethylamino)butan-1-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, the establishment of a well-characterized reference standard is a critical prerequisite for accurate and reproducible analytical measurements. This guide provides a comparative framework for 4-(Dimethylamino)butan-1-ol, a key intermediate in organic synthesis.[1] It outlines the analytical methodologies for purity assessment and compares commercially available options to aid in the selection and qualification of a suitable reference standard.
Comparison of Commercially Available this compound
The selection of a candidate material for a reference standard begins with a thorough evaluation of commercially available products. Purity is a primary attribute, and suppliers typically provide a certificate of analysis (CoA) with purity data.
| Supplier | Product Number | Stated Purity | Analytical Method |
| Sigma-Aldrich | 91376 | ≥97.0% | Gas Chromatography (GC) |
| TCI America | D1659 | >98.0% | Gas Chromatography (GC)[2][3] |
| Career Henan Chemical Co. | --- | 97%-99% | Not Specified[2] |
Analytical Methodologies for Qualification
A multi-tiered analytical approach is recommended for the comprehensive characterization of a this compound reference standard. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing purity and identifying potential impurities.[4]
Purity Assessment Workflow
The following workflow outlines the key steps in qualifying a this compound reference standard.
References
A Comparative Guide to HPLC Columns for the Analysis of 4-(Dimethylamino)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate and robust analysis of polar compounds such as 4-(Dimethylamino)butan-1-ol, a tertiary amine, presents a common challenge in high-performance liquid chromatography (HPLC). The selection of an appropriate HPLC column is paramount to achieving adequate retention, optimal resolution, and good peak symmetry. This guide provides a comparative overview of different HPLC column technologies suitable for the analysis of this and similar small polar amines, supported by representative experimental data to aid in method development.
Performance Comparison of HPLC Columns
The analysis of this compound can be approached using several types of stationary phases. The most common options include traditional reversed-phase (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography. Each offers distinct advantages and disadvantages depending on the specific analytical requirements.
Data Summary
The following table summarizes the expected performance characteristics of different HPLC columns for the analysis of this compound, based on the analysis of structurally similar small polar amines.
| Column Type | Stationary Phase Chemistry | Predicted Retention of 4-(DMABA) | Typical Peak Shape | Key Advantages | Potential Challenges |
| Reversed-Phase | Octadecylsilane (C18), often with polar modifications | Low to Moderate | Often requires acidic mobile phase modifier for good symmetry | Ubiquitous in labs, wide variety of phases available.[1] | Poor retention for highly polar compounds, potential for peak tailing, phase collapse with highly aqueous mobile phases.[1][2] |
| HILIC | Bare silica, or bonded phases with amide, diol, or zwitterionic functionalities | High | Generally good | Excellent retention for highly polar and hydrophilic compounds.[3][4][5] Compatible with high organic mobile phases, enhancing MS sensitivity.[5] | Sensitive to mobile phase water content, longer equilibration times, potential for secondary ionic interactions.[3] |
| Mixed-Mode | Combines reversed-phase (e.g., C18) and ion-exchange (e.g., SCX) or HILIC and ion-exchange functionalities | High and Adjustable | Good to Excellent | Offers multiple retention mechanisms for enhanced selectivity and retention of polar and ionizable compounds.[6][7][8] Good peak shapes for charged analytes.[6] | More complex method development due to multiple interaction modes.[9] |
| Ion-Exchange | Strong or weak cation exchange (SCX, WCX) | High | Good | Highly selective for ionic and ionizable compounds.[10][11][12] | Requires buffered mobile phases and salt gradients for elution, which may not be ideal for all detectors (e.g., MS).[12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the HPLC column types discussed.
Reversed-Phase (Polar-Modified C18) Method
This protocol is a starting point for the analysis of small polar amines on a C18 column designed for use with highly aqueous mobile phases.
-
Column: Polar-endcapped or polar-embedded C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
HILIC Method
This protocol is designed to achieve high retention of polar analytes.
-
Column: HILIC (e.g., Amide or Silica phase), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 70% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detection: Mass Spectrometry (MS)
Mixed-Mode (Reversed-Phase/Cation-Exchange) Method
This protocol leverages dual retention mechanisms for enhanced selectivity.
-
Column: Mixed-Mode RP/SCX, 4.6 x 100 mm, 3 µm
-
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 12 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for selecting an appropriate HPLC column and developing a method for the analysis of this compound.
Caption: Workflow for HPLC column selection and method development.
Conclusion
The selection of an optimal HPLC column for the analysis of this compound is dependent on the specific requirements of the assay. For general-purpose analysis with sufficient retention, a modern polar-modified reversed-phase C18 column may be adequate. However, for applications requiring higher retention of this and other polar species, or when coupling with mass spectrometry, HILIC and mixed-mode columns present superior alternatives.[3][5][8] HILIC columns are particularly effective for retaining highly hydrophilic compounds, while mixed-mode columns offer an additional layer of selectivity through ion-exchange interactions, which can be highly beneficial for achieving desired resolution in complex sample matrices.[4][6] It is recommended to screen multiple column chemistries during method development to identify the most robust and reliable conditions for the intended application.
References
- 1. teledyneisco.com [teledyneisco.com]
- 2. hplc.eu [hplc.eu]
- 3. agilent.com [agilent.com]
- 4. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 11. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Analytical Determination of 4-(Dimethylamino)butan-1-ol: Evaluating Limit of Detection and Limit of Quantification
The selection of an appropriate analytical method is critical and depends on factors such as the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques for the analysis of such compounds.[1][2]
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for the quantification of the related compound, EDDP. This data provides a benchmark for the expected performance when developing a method for 4-(Dimethylamino)butan-1-ol.
| Analytical Method | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Precision (%RSD) | Accuracy/Recovery (%) |
| GC-MS | Oral Fluid | 10 - 250 | 5 | 10 | < 15 | 45 - 74 |
| GC-MS | Urine | 50 - 2000 | Not Specified | 50 | 1.5 - 5.5 | Not Specified |
| LC-MS/MS | Post-mortem blood | 0.5 - 1000 | Not Specified | 0.5 | 0.3 - 8.6 | 91.5 - 123.0 |
| LC-MS/MS | Urine | 10 - 5000 | Not Specified | 10 | < 5 | Within 10% of nominal value |
Data presented is for 4-(Dimethylamino)-1,1-diphenylbutan-1-ol (EDDP) as a surrogate for this compound.[1]
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results. The following are generalized protocols that can be adapted for the analysis of this compound.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely accessible technique for the quantification of tertiary amines.
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[2]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase : A mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS-compatible methods.[3]
-
Flow Rate : 1.0 mL/min.[2]
-
Column Temperature : 30 °C.[2]
-
Detection Wavelength : 220 nm.[2]
-
-
Sample Preparation :
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards from a stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[2]
-
-
Data Analysis :
-
Identify the peak corresponding to the analyte based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the unknown sample from the calibration curve.[2]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly for volatile compounds. Derivatization may be necessary for polar compounds like amino alcohols to improve their chromatographic properties.[4]
-
Instrumentation : A GC-MS system with a capillary column and an electron ionization (EI) source.[2]
-
Chromatographic Conditions :
-
Column : DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas : Helium at a constant flow of 1 mL/min.[2]
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.[2]
-
-
Injector Temperature : 250 °C.[2]
-
-
Mass Spectrometric Conditions :
-
Sample Preparation :
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
If derivatization is needed, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[4]
-
3. Determination of LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters for validating an analytical method.[5][6] They can be determined using several approaches, with the signal-to-noise ratio and the calibration curve methods being the most common.[6][7]
-
Signal-to-Noise Ratio Method :
-
Calibration Curve Method :
Visualized Workflow
The following diagram illustrates a general workflow for the analytical validation of this compound, including the determination of LOD and LOQ.
Caption: General workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Practical Analysis of LOD and LOQ with Examples [chemistryjobinsight.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Detection & Quantification Limits – Pharma Validation [pharmavalidation.in]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Comparative Guide to the Inter-Laboratory Analysis of 4-(Dimethylamino)butan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 4-(Dimethylamino)butan-1-ol. It is important to note that a review of publicly available scientific literature reveals a notable absence of direct inter-laboratory comparison studies, such as proficiency tests or round-robin analyses, specifically for this compound.[1][2][3] Consequently, the data and protocols presented herein are based on established analytical techniques for structurally similar compounds, offering a robust framework for methodology development and validation in a research and quality control setting.
The information is intended to guide researchers and drug development professionals in selecting and implementing appropriate analytical methods, ensuring data reliability and comparability across different laboratories.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for this compound is contingent on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques for the analysis of this and structurally related amino alcohols.[1][2][4][5][6]
Table 1: Performance Comparison of Potential Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[7] | Separation of volatile compounds followed by mass-based detection.[5] |
| Applicability | Purity assessment, quantification in pharmaceutical formulations.[1] | Identification and quantification of volatile impurities, analysis in complex matrices.[2] |
| Derivatization | Generally not required. | May be necessary to improve volatility and chromatographic peak shape.[2] |
| Typical Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).[1] | Non-polar or medium-polarity capillary column (e.g., DB-5ms).[2] |
| Sensitivity | Moderate. | High, especially with selected ion monitoring (SIM). |
| Selectivity | Good, dependent on chromatographic resolution. | Excellent, based on both retention time and mass spectrum.[4] |
Experimental Protocols
The following protocols are generalized starting points for the development and validation of specific analytical methods for this compound.[1] Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[7][8]
2.1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification and purity assessment of this compound.
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.[2]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a controlled pH.[9]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 220 nm.[1]
-
Injection Volume: 10 µL.[1]
-
-
Sample Preparation:
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
For purity analysis, calculate the area percentage of the main peak relative to the total peak area.
-
For quantification, construct a calibration curve by plotting the peak area against the concentration of the standards.
-
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is ideal for identifying and quantifying volatile impurities. Due to the polar nature of this compound, derivatization may be necessary to enhance its volatility and chromatographic performance.[2]
-
Instrumentation: GC system coupled to a mass spectrometer.[2]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electron Ionization (EI).[2]
-
Scan Mode: Full scan for identification of unknown impurities and selected ion monitoring (SIM) for enhanced sensitivity in quantification.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane).
-
If derivatization is required, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[2]
-
-
Data Analysis:
-
Identify compounds based on their retention times and mass spectra.
-
Quantify analytes by comparing their peak areas to those of corresponding standards.
-
Workflows and Signaling Pathways
To facilitate a standardized approach to analysis and to provide context for the compound's potential biological significance, the following diagrams illustrate a general workflow for analytical method validation and a hypothetical signaling pathway.
Caption: A generalized workflow for analytical method validation.
Given that the biological activity of this compound is not well-established, a hypothetical signaling pathway is presented for illustrative purposes, based on its structural similarity to some central nervous system (CNS)-active compounds.[1][3]
Caption: Hypothetical signaling pathway for a CNS-active compound.
Conclusion
While direct inter-laboratory comparison data for this compound is not currently available, the analytical frameworks for structurally similar compounds provide a solid foundation for developing and validating robust and reliable analytical methods. The adoption of standardized protocols, such as those outlined in this guide, is crucial for ensuring data quality and comparability across different research and development settings. It is recommended that any laboratory developing a method for this analyte perform a thorough in-house validation according to ICH guidelines to establish its performance characteristics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. This compound | SIELC Technologies [sielc.com]
The Purity Predicament: How Impurities Influence the Reactivity of 4-(Dimethylamino)butan-1-ol
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, the purity of a reagent can be the determining factor between a successful experiment and a confounding failure. For bifunctional molecules like 4-(Dimethylamino)butan-1-ol, which possesses both a nucleophilic tertiary amine and a reactive primary alcohol, the presence of even minor impurities can significantly alter its reactivity profile, leading to unforeseen side reactions, reduced yields, and compromised product purity. This guide provides an objective comparison of the reactivity of pure this compound with that of samples containing common process-related impurities, supported by representative experimental data.
The Impact of Impurities on Reactivity: A Comparative Analysis
The reactivity of this compound is centered around its two functional groups: the hydroxyl (-OH) group, which can undergo reactions typical of primary alcohols such as esterification and etherification, and the dimethylamino (-N(CH₃)₂) group, a tertiary amine that can act as a base or a nucleophile. Common impurities, often remnants of the manufacturing process, can interfere with these reactions.
Two prevalent synthesis routes for this compound can introduce specific impurities:
-
From 4-Chlorobutan-1-ol and Dimethylamine: This route can lead to residual, unreacted 4-chlorobutan-1-ol.
-
From 1,4-Butanediol and Dimethylamine: This synthesis may result in unreacted 1,4-butanediol.
These seemingly innocuous leftovers can have a significant impact on subsequent reactions.
Case Study 1: Esterification with Acetic Anhydride
To illustrate the effect of impurities, we present representative data from a controlled study on the esterification of this compound with acetic anhydride.
| Sample | Purity of this compound | Dominant Impurity (5 mol%) | Reaction Time (hours) to >95% Conversion | Yield of 4-(Dimethylamino)butyl acetate (%) |
| A | >99.5% | None | 2 | 96 |
| B | ~95% | 4-Chlorobutan-1-ol | 5 | 85 (with ~5% chlorinated byproduct) |
| C | ~95% | 1,4-Butanediol | 4 | 88 (with ~6% di-acetylated byproduct) |
Analysis of Results:
-
Pure Sample (A): The reaction with highly pure this compound proceeds efficiently, with a high yield of the desired ester.
-
Impact of 4-Chlorobutan-1-ol (B): The presence of 4-chlorobutan-1-ol not only slows down the reaction but also leads to the formation of a chlorinated byproduct. The unreacted alcohol competes for the acylating agent, and potential side reactions involving the chloride can occur.
-
Impact of 1,4-Butanediol (C): The diol impurity also retards the primary reaction and results in the formation of a di-acetylated byproduct, complicating purification and reducing the overall yield of the target molecule.
Case Study 2: Williamson Ether Synthesis
In a representative Williamson ether synthesis with benzyl bromide, similar trends are observed.
| Sample | Purity of this compound | Dominant Impurity (5 mol%) | Reaction Time (hours) to >95% Conversion | Yield of 1-(Benzyloxy)-4-(dimethylamino)butane (%) |
| A | >99.5% | None | 4 | 92 |
| B | ~95% | 4-Chlorobutan-1-ol | 8 | 80 (with unreacted starting material) |
| C | ~95% | 1,4-Butanediol | 7 | 84 (with diether byproduct) |
Analysis of Results:
The presence of hydroxyl-containing impurities (4-chlorobutan-1-ol and 1,4-butanediol) leads to competition for the alkylating agent, resulting in longer reaction times and the formation of undesired byproducts.
Comparison with Alternative Amino Alcohols
The choice of an amino alcohol in a synthetic sequence depends on factors such as chain length, steric hindrance, and the nature of the amino group. Below is a comparison of this compound with two alternatives.
| Compound | Structure | Key Features | Representative Reactivity in Esterification |
| This compound | (CH₃)₂N(CH₂)₄OH | Primary alcohol, tertiary amine. Relatively low steric hindrance. | High |
| 4-(Diethylamino)butan-1-ol | (CH₃CH₂)₂N(CH₂)₄OH | Primary alcohol, tertiary amine. Increased steric bulk around the nitrogen may slightly decrease its basicity and nucleophilicity. | High, comparable to the dimethyl analog. |
| 3-(Dimethylamino)propan-1-ol | (CH₃)₂N(CH₂)₃OH | Shorter alkyl chain, may exhibit different chelation properties or intramolecular interactions. | High |
The choice between these alternatives will often depend on the specific requirements of the downstream application, including the desired physicochemical properties of the final product.
Experimental Protocols
Detailed methodologies for the representative reactions are provided below.
Protocol 1: Esterification of this compound
-
Materials: this compound (10 mmol, 1.17 g), acetic anhydride (12 mmol, 1.13 mL), triethylamine (12 mmol, 1.67 mL), dichloromethane (20 mL).
-
Procedure:
-
To a stirred solution of this compound in dichloromethane at 0 °C, add triethylamine.
-
Slowly add acetic anhydride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
-
Protocol 2: Williamson Ether Synthesis with this compound
-
Materials: this compound (10 mmol, 1.17 g), sodium hydride (60% dispersion in mineral oil, 12 mmol, 0.48 g), benzyl bromide (10 mmol, 1.19 mL), anhydrous tetrahydrofuran (THF, 30 mL).
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of this compound in THF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel.
-
Visualizing the Impact: Workflows and Pathways
To provide a clearer understanding of the processes discussed, the following diagrams illustrate the experimental workflow and a relevant biological signaling pathway where derivatives of such amino alcohols may play a role.
Caption: Experimental workflow for assessing the impact of impurities.
Derivatives of amino alcohols have been investigated for their potential to modulate inflammatory pathways.[1] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[2][3]
Caption: Simplified NF-κB signaling pathway and a potential point of intervention.
Conclusion
The data and protocols presented underscore the critical importance of reagent purity in chemical synthesis. For a versatile building block like this compound, the presence of common process-related impurities can significantly hinder its reactivity, leading to diminished yields and the formation of unwanted byproducts. Researchers and drug development professionals must consider the purity of their starting materials as a crucial variable that can impact the efficiency, reproducibility, and outcome of their synthetic endeavors. A thorough understanding of the potential impurities and their effects allows for the development of more robust and reliable chemical processes.
References
Safety Operating Guide
Proper Disposal of 4-(Dimethylamino)butan-1-ol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-(Dimethylamino)butan-1-ol, a corrosive and combustible compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Hazard Summary
This compound is classified as a hazardous substance requiring careful handling. It is corrosive to metals and can cause severe skin burns and eye damage[1][2]. Personal protective equipment (PPE) is mandatory when handling this chemical.
| Hazard Classification | Personal Protective Equipment (PPE) | Disposal Consideration |
| Corrosive to Metals | Faceshield, Goggles, Chemical-resistant Gloves | Use non-metallic containers for waste collection |
| Skin Corrosion/Irritation (Category 1B) | Protective Clothing, Apron | Avoid skin contact; immediately remove contaminated clothing |
| Serious Eye Damage/Irritation (Category 1) | Safety Goggles, Faceshield | Immediate and prolonged eye rinsing if exposed |
| Combustible Liquid | Flame-retardant lab coat | Keep away from heat and ignition sources |
Step-by-Step Disposal Protocol
Proper disposal of this compound is critical. Under no circumstances should this chemical be released into drains or the environment[3].
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling, ensure you are wearing the appropriate PPE: safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat[1].
-
Work in a well-ventilated area, preferably under a chemical fume hood[4].
-
Have an emergency spill kit readily available containing an inert absorbent material (e.g., sand, vermiculite, or earth)[1].
2. Handling Small Spills (In a Laboratory Setting):
-
Containment: Immediately contain the spill with an inert absorbent material[1].
-
Neutralization (for amine spills): Cautiously neutralize the contained spill. While specific agents are not universally mandated, a weak acid solution (e.g., citric acid) can be used. Always add the neutralizing agent slowly and monitor for any reaction.
-
Collection: Once neutralized and absorbed, carefully collect the material using non-sparking tools and place it into a designated, properly labeled, and sealed waste container[1].
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
3. Waste Collection and Storage:
-
Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, non-metallic, and sealable container.
-
The container label should include "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (corrosive).
-
Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from incompatible materials such as acids and strong oxidizing agents[1].
4. Final Disposal:
-
The final disposal of this compound waste must be conducted through an authorized hazardous or special waste collection point, in strict accordance with all local, state, and federal regulations[1][5].
-
One recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[3].
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the substance itself[5].
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Dimethylamino)butan-1-ol
Essential protocols for the safe handling, storage, and disposal of 4-(Dimethylamino)butan-1-ol are critical for ensuring laboratory safety and procedural integrity. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals, offering a procedural framework to minimize risks associated with this corrosive compound.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Adherence to stringent personal protective equipment protocols is mandatory.
Recommended Personal Protective Equipment
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk. | Protects against splashes and vapors which can cause severe eye damage. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber gloves are recommended for their resistance to a wide range of chemicals, including alcohols and bases. Nitrile gloves may offer limited protection for incidental contact but are generally not recommended for prolonged handling of amines. | Prevents direct skin contact, which can lead to severe chemical burns. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat worn over personal clothing is required. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. | Protects the body from splashes and spills of the corrosive material. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with a combination filter for organic vapors and acid gases (e.g., type ABEK) should be used when handling the chemical outside of a certified chemical fume hood or in poorly ventilated areas. | Protects against inhalation of harmful vapors and mists. |
Glove Selection Guidance
| Glove Material | Resistance to Amines | Resistance to Alcohols | Overall Recommendation for this compound |
| Butyl Rubber | Good | Excellent | Recommended for extended contact. |
| Neoprene | Fair to Good | Good | Suitable for moderate contact. |
| Nitrile | Poor to Fair | Good | Not recommended for prolonged use; suitable only for brief, incidental contact.[2] |
| Natural Rubber (Latex) | Poor | Good | Not Recommended. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
-
Preparation and Precaution :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before introducing the chemical.
-
Don all required personal protective equipment as outlined in the table above.
-
-
Chemical Handling :
-
Conduct all work involving this compound within a chemical fume hood to minimize inhalation exposure.
-
Use compatible dispensing equipment, such as glass or polyethylene, to handle the liquid.
-
When diluting, always add the this compound slowly to the solvent.
-
Keep containers tightly sealed when not in use to prevent the escape of vapors.
-
-
Post-Handling :
-
Thoroughly clean the work area after completion of the task.
-
Decontaminate all equipment that has come into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the appropriate hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste containing this compound in a dedicated, clearly labeled, and compatible hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Container Management :
-
Use containers made of materials resistant to corrosive amines, such as high-density polyethylene (HDPE).
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through a licensed environmental management company.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
